Comprehensive Technical Guide on 2-Benzoyl-5-nitrobenzoic Acid: Chemical Structure, Exact Mass, and Synthetic Workflows
Executive Summary In advanced organic synthesis and pharmaceutical development, functionalized benzoic acids serve as critical scaffolds. 2-Benzoyl-5-nitrobenzoic acid is a highly versatile aromatic building block charac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and pharmaceutical development, functionalized benzoic acids serve as critical scaffolds. 2-Benzoyl-5-nitrobenzoic acid is a highly versatile aromatic building block characterized by the presence of both an ortho-benzoyl group and a meta-nitro group relative to its carboxylic acid moiety[1]. The distinct electronic push-pull dynamics created by these substituents make it an invaluable precursor for synthesizing complex active pharmaceutical ingredients (APIs), functional polymaleimides, and specialized polyimidines[2].
This technical whitepaper provides an authoritative breakdown of its physicochemical properties, exact mass calculations, field-proven synthetic methodologies, and analytical validation protocols.
Understanding the exact mass and structural topology of 2-Benzoyl-5-nitrobenzoic acid is paramount for high-resolution mass spectrometry (HRMS) tracking and downstream synthetic planning.
Exact Mass Calculation
For precise analytical tracking, the monoisotopic exact mass is calculated based on its molecular formula (C₁₄H₉NO₅ )[3]:
Carbon (C₁₄): 14 × 12.000000 = 168.000000 Da
Hydrogen (H₉): 9 × 1.007825 = 9.070425 Da
Nitrogen (N₁): 1 × 14.003074 = 14.003074 Da
Oxygen (O₅): 5 × 15.994915 = 79.974575 Da
Total Exact Mass:271.048074 Da
Structural Dynamics
The molecule features a central benzene ring bearing three distinct functional groups. The electron-withdrawing nature of the nitro group at the 5-position significantly increases the acidity of the carboxylic acid (predicted pKa ~2.79)[3]. Meanwhile, the bulky benzoyl group at the 2-position introduces steric hindrance, which dictates the regioselectivity of subsequent cyclization or cross-coupling reactions[1].
Quantitative Data Summary
Property
Value
IUPAC Name
2-benzoyl-5-nitrobenzoic acid
CAS Number
2159-46-8
Molecular Formula
C₁₄H₉NO₅
Molecular Weight
271.22 g/mol
Monoisotopic Exact Mass
271.0481 Da
Melting Point
150 - 155 °C
Predicted pKa
2.79 ± 0.10
Canonical SMILES
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[O-])C(=O)O
(Data aggregated from authoritative chemical databases[1],[3])
Synthetic Methodologies & Mechanistic Pathways
The most robust and regioselective method for synthesizing 2-Benzoyl-5-nitrobenzoic acid is via the Friedel-Crafts acylation of benzene using 4-nitrophthalic anhydride[2].
Experimental Protocol: Friedel-Crafts Acylation
This protocol is designed as a self-validating system; the visual cues (color changes and precipitate formation) directly correlate with the mechanistic progression of the reaction.
Preparation: Suspend 1.0 equivalent of 4-nitrophthalic anhydride in an excess of anhydrous benzene. Causality: Benzene acts as both the solvent and the nucleophilic reactant, driving the equilibrium forward while dissipating the exothermic heat of the subsequent Lewis acid addition.
Activation: Under an inert argon atmosphere at 0–5 °C, slowly add 2.2 equivalents of anhydrous Aluminum Chloride (AlCl₃). Causality: AlCl₃ coordinates with the anhydride oxygen to generate a highly reactive acylium ion. An excess (>2 eq) is strictly required because the resulting ketone and carboxylic acid functionalities in the product will irreversibly coordinate with AlCl₃, effectively deactivating it if only stoichiometric amounts are used.
Electrophilic Attack: Heat the reaction mixture to reflux (approx. 80 °C) for 4–6 hours. Causality: The strongly electron-withdrawing nitro group deactivates the phthalic precursor, requiring thermal energy to overcome the activation barrier for the electrophilic aromatic substitution to proceed efficiently[2].
Acidic Quenching: Cool the mixture to room temperature and carefully pour it over a vigorously stirred mixture of crushed ice and concentrated HCl. Causality: The highly acidic aqueous environment hydrolyzes the stable aluminum-product complexes, liberating the free 2-Benzoyl-5-nitrobenzoic acid.
Isolation: Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude yellow solid from ethanol to yield the pure target compound[1].
Workflow for the Friedel-Crafts synthesis of 2-Benzoyl-5-nitrobenzoic acid.
Analytical Characterization Protocols
To confirm the successful synthesis and verify the exact mass, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard.
Experimental Protocol: LC-ESI-TOF Validation
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic acid.
Ionization Strategy: Operate the Electrospray Ionization (ESI) source in negative ion mode (ESI-) . Causality: With a low pKa of 2.79[3], the carboxylic acid moiety readily deprotonates in solution. Negative mode efficiently captures the [M-H]- precursor ion without inducing unwanted in-source fragmentation.
Mass Analysis: Acquire data using a Time-of-Flight (TOF) analyzer. The target monoisotopic exact mass for the [M-H]- ion is 270.0408 m/z .
MS/MS Structural Confirmation: Isolate the 270.0408 m/z precursor and apply Collision-Induced Dissociation (CID). Causality: The fragmentation pattern acts as a self-validating fingerprint. Expect a neutral loss of 44 Da (CO₂) confirming the free carboxylic acid, and a loss of 46 Da (NO₂) confirming the presence of the nitro group.
LC-MS/MS analytical validation workflow for exact mass confirmation.
The Mechanism of Action and Synthetic Utility of 2-Benzoyl-5-nitrobenzoic Acid in Advanced Organic Synthesis
Executive Summary 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile bifunctional building block in advanced organic synthesis. Characterized by an aromatic core bearing both a benzoyl moiety and a nitr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile bifunctional building block in advanced organic synthesis. Characterized by an aromatic core bearing both a benzoyl moiety and a nitro group, this compound serves as a critical intermediate for synthesizing complex polycyclic systems, including anthraquinones and functionalized phthalides. This technical guide explores the mechanistic causality behind its reactivity, providing self-validating experimental protocols for drug development professionals and synthetic chemists.
Molecular Architecture & Electronic Activation
The synthetic utility of 2-benzoyl-5-nitrobenzoic acid is fundamentally governed by its electronic topography. The presence of the nitro group (
−NO2
) at the 5-position exerts powerful inductive (
−I
) and resonance (
−M
) electron-withdrawing effects across the benzoic acid ring [1].
Electrophilic Carbonyl Enhancement: The electron-withdrawing nature of the nitro group heavily depletes electron density from the aromatic ring, which in turn increases the partial positive charge (
δ+
) on the carbonyl carbon of the carboxylic acid [1]. This makes it highly susceptible to nucleophilic attack, facilitating rapid esterification and amidation.
Nucleophilic Aromatic Substitution (
SNAr
): The nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, activating the ring for
SNAr
reactions [2]. Nucleophiles can attack positions ortho or para to the nitro group if a suitable leaving group is present, or the nitro group itself can be displaced under specific forcing conditions.
Regioselective Deactivation: In intramolecular Friedel-Crafts reactions, the nitro-substituted ring is severely deactivated toward electrophilic attack. This ensures that any generated acylium ion exclusively attacks the adjacent, un-deactivated phenyl ring (from the benzoyl group), preventing polymeric or intermolecular side reactions [4].
Core Mechanisms of Action
2.1. Intramolecular Cyclodehydration to Anthraquinones
When subjected to strong Brønsted acids (e.g., concentrated
H2SO4
or oleum), 2-benzoyl-5-nitrobenzoic acid undergoes a classic intramolecular Friedel-Crafts acylation [4].
Causality: The strongly acidic medium protonates the hydroxyl oxygen of the carboxylic acid, leading to the expulsion of water and the formation of a highly reactive resonance-stabilized acylium ion. Because the nitro-bearing ring is deactivated, the acylium ion electrophilically attacks the ortho-position of the adjacent pendant phenyl ring. Deprotonation restores aromaticity, yielding 2-nitroanthraquinone—a vital precursor for dyes and bioactive molecules [4].
2.2. Ring-Chain Tautomerism and Pseudoacid Chloride Formation
A unique mechanistic feature of ortho-benzoylbenzoic acids is their ability to exhibit ring-chain tautomerism. When 2-benzoyl-5-nitrobenzoic acid is reacted with thionyl chloride (
SOCl2
), it does not form a standard open-chain acid chloride.
Causality: The electrophilicity of the ketone carbonyl is enhanced by the para-relationship to the nitro group. Upon activation of the carboxylic acid by
SOCl2
, the nucleophilic oxygen of the ketone (or the tautomeric lactol form) participates in ring closure. This yields a cyclic pseudoacid chloride: 3-chloro-3-phenyl-6-nitrophthalide [3]. This intermediate is highly reactive and can undergo subsequent intermolecular Friedel-Crafts alkylation with benzene to form 3,3-diphenyl-6-nitrophthalide [3].
Visualizations of Mechanistic Pathways
Figure 1: Divergent synthetic pathways of 2-Benzoyl-5-nitrobenzoic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 2-Nitroanthraquinone via Cyclodehydration
This protocol leverages the deactivation of the nitro-ring to drive selective intramolecular cyclization.
Validation Check: The reaction is self-validating through an observable phase and color change. The starting material is soluble in hot
H2SO4
, but upon quenching in ice water, the highly insoluble 2-nitroanthraquinone precipitates quantitatively, confirming successful cyclization.
Preparation: Charge a dry 250 mL round-bottom flask with 10.0 g of 2-benzoyl-5-nitrobenzoic acid.
Acid Addition: Slowly add 50 mL of concentrated sulfuric acid (98%) while stirring. (Alternatively, 20% oleum can be used to accelerate the dehydration).
Heating: Heat the mixture to 120°C for 3 hours. The solution will darken as the acylium ion forms and cyclizes.
Quenching: Cool the mixture to room temperature and pour it slowly over 400 g of crushed ice with vigorous stirring.
Isolation: Filter the resulting pale yellow/brown precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate is neutral (pH ~7).
Purification: Recrystallize from glacial acetic acid to yield pure 2-nitroanthraquinone.
Protocol B: Synthesis of 3,3-Diphenyl-6-nitrophthalide
This protocol exploits the pseudoacid chloride intermediate to synthesize a gem-diphenyl phthalide [3].
Validation Check: The evolution of
HCl
and
SO2
gases during step 1 confirms the formation of the pseudoacid chloride.
Chlorination: Suspend 5.0 g of 2-benzoyl-5-nitrobenzoic acid in 25 mL of thionyl chloride (
SOCl2
). Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases and the solution becomes homogeneous.
Concentration: Remove excess
SOCl2
in vacuo to isolate the crude 3-chloro-3-phenyl-6-nitrophthalide as a viscous oil or low-melting solid.
Friedel-Crafts Alkylation: Dissolve the pseudoacid chloride in 30 mL of anhydrous benzene. Cool to 0°C in an ice bath. Slowly add 3.5 g of anhydrous aluminum chloride (
AlCl3
) in portions.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Workup: Quench the reaction by carefully pouring it into a mixture of 100 g ice and 10 mL concentrated
HCl
. Separate the organic layer, extract the aqueous layer with ethyl acetate, dry the combined organics over
MgSO4
, and concentrate.
Purification: Purify via column chromatography or recrystallization to obtain 3,3-diphenyl-6-nitrophthalide.
Figure 2: Step-by-step workflow for 3,3-diphenyl-6-nitrophthalide synthesis.
Quantitative Data & Reaction Parameters
To facilitate experimental design, the following table summarizes the key thermodynamic and kinetic parameters associated with the primary transformations of 2-benzoyl-5-nitrobenzoic acid.
2-Benzoyl-5-nitrobenzoic Acid | CAS 2159-46-8. Benchchem.
Cassidy, P. Computational study of maleamic acid cyclodehydration with acetic anhydride / Synthesis of 3,3-diphenyl-6-aminophthalide. ResearchGate.
Tinker, J. M. SEVERAL NEW 4′-SULFO-ORTHO-BENZOYLBENZOIC ACID DERIVATIVES AND THE CORRESPONDING ANTHRAQUINONE COMPOUNDS. American Chemical Society (ACS).
Foundational
Thermodynamic stability and melting point of 2-Benzoyl-5-nitrobenzoic acid
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Benzoyl-5-nitrobenzoic Acid Authored by: A Senior Application Scientist Abstract The physicochemical properties of active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Benzoyl-5-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Abstract
The physicochemical properties of active pharmaceutical ingredients (APIs) and key chemical intermediates are foundational to modern drug development and material science. Among these, thermodynamic stability and melting point are paramount, dictating everything from synthesis and purification strategies to formulation, storage, and ultimately, safety and efficacy. This technical guide provides a comprehensive examination of 2-Benzoyl-5-nitrobenzoic acid, an important aromatic compound in various synthetic processes.[1] We will explore the intricate relationship between its molecular architecture and its thermal behavior, offering both theoretical insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and interpret the thermal landscape of complex organic molecules.
Introduction: The Significance of Thermal Characterization
2-Benzoyl-5-nitrobenzoic acid (C₁₄H₉NO₅) is an aromatic carboxylic acid featuring a benzoyl substituent and a nitro functional group.[1] Its structural complexity and the presence of reactive moieties make it a valuable intermediate in organic synthesis. However, these same features, particularly the energetic nitro group, necessitate a thorough understanding of its thermal properties.
The thermodynamic stability of a compound governs its shelf-life, its compatibility with other excipients, and its behavior under the stress of manufacturing processes (e.g., milling, drying, heat sterilization). An unstable compound can degrade, leading to loss of potency, the formation of potentially toxic impurities, and unpredictable performance. The melting point is not merely a physical constant for identification; it is a critical indicator of purity, polymorphism, and the strength of the crystalline lattice. For drug development professionals, these are not academic exercises—they are pivotal data points that inform risk assessment and ensure product quality and patient safety.
Molecular Structure: The Architect of Thermal Properties
The thermal behavior of 2-Benzoyl-5-nitrobenzoic acid is a direct consequence of its molecular structure. Three key components dictate its stability and melting characteristics:
Benzoic Acid Core: The carboxylic acid group is a strong hydrogen bond donor and acceptor, promoting the formation of stable, dimeric structures in the crystal lattice. This significantly influences the energy required to disrupt the solid state, i.e., the melting point.
Electron-Withdrawing Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing and electrophilic moiety.[1] This has two major effects: it enhances the molecule's reactivity and, critically, introduces potential thermal instability. Nitroaromatic compounds are an energetic class of materials known for their potential to undergo exothermic decomposition upon heating.[2]
Benzoyl Group (-COC₆H₅): This bulky group influences the molecule's overall geometry and crystal packing. The dihedral angle between the benzoyl and benzoic acid rings affects how efficiently the molecules can stack, which in turn impacts the density and stability of the crystal. Studies on isomers have shown that denser crystal packing, facilitated by specific inter-planar angles, enhances overall thermodynamic stability.[1]
The interplay of these groups—strong hydrogen bonding from the acid, the energetic nature of the nitro group, and the steric influence of the benzoyl group—defines the unique thermal profile of this molecule.
Thermodynamic Stability Assessment
Thermodynamic stability refers to a compound's resistance to chemical degradation under a given set of conditions. For 2-Benzoyl-5-nitrobenzoic acid, the primary concern is thermal decomposition. The principal techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[3] It is the definitive method for determining the temperature at which a material begins to degrade.
Causality of Experimental Choices:
Inert Atmosphere: The analysis is conducted under a continuous purge of an inert gas like nitrogen. This is critical to prevent oxidative degradation, ensuring that the observed mass loss is solely due to thermal decomposition (e.g., decarboxylation or fragmentation of the molecule) rather than a reaction with oxygen.
Heating Rate: A standardized heating rate (e.g., 10 °C/min) is used to ensure reproducibility and allow for comparison between different analyses.[3] This rate is slow enough to ensure uniform temperature throughout the sample but fast enough to complete the analysis in a reasonable timeframe.
A typical TGA thermogram for a substituted benzoic acid will show a stable baseline until the onset temperature of decomposition (Tₒₙₛₑₜ), after which a sharp decrease in mass occurs.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[4] It provides complementary information to TGA by quantifying the energetics of thermal events.
Causality of Experimental Choices:
Sealed Crucibles: For analyzing potentially energetic materials like nitro compounds, sealed crucibles are often used. This contains any evolved gases, allowing for the measurement of the total energy released during decomposition. However, for routine stability screening, a pinhole crucible may be used to allow volatiles to escape, preventing pressure buildup.
Reference Material: An empty, inert pan is used as a reference to subtract the heat capacity of the pan itself, isolating the thermal events occurring within the sample.[5]
The DSC thermogram will first show an endothermic peak corresponding to melting. If the compound decomposes, a subsequent, often large, exothermic peak will appear.[6] The onset of this exotherm is a critical safety parameter, indicating the temperature at which a potentially hazardous runaway reaction could begin.[2]
Melting Point: A Cornerstone of Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens this range.
Note: The molecular weight was calculated based on the provided formula, as the source for the formula did not include it.
Capillary Melting Point Determination
This is a classical and visually intuitive method for determining the melting range of a solid.
Melting Point Determination by DSC
DSC provides a highly accurate and quantitative measurement of the melting process. The DSC thermogram shows an endothermic peak, where the heat absorbed by the sample is used to break the crystal lattice bonds (enthalpy of fusion). The melting point is typically reported as the extrapolated onset temperature of this peak, as it represents the beginning of the melt for a pure substance.[5]
Experimental Protocols: A Self-Validating System
The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols represent standard, validated procedures in the field.
Protocol 1: Thermogravimetric Analysis (TGA)
Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature).
Sample Preparation: Accurately weigh 5-10 mg of 2-Benzoyl-5-nitrobenzoic acid into a clean, tared TGA pan (e.g., alumina or platinum).[3] Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the system with high-purity nitrogen at a constant flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.[3]
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C) at a linear heating rate of 10 °C/min.[3]
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis:
Plot mass (%) versus temperature (°C) to generate the TGA thermogram.
Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.
Calculate the first derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition (Tₚₑₐₖ).[3]
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g).
Sample Preparation: Accurately weigh 2-5 mg of 2-Benzoyl-5-nitrobenzoic acid into a clean, tared aluminum DSC pan. Crimp a lid onto the pan (a pinhole lid is standard for melting point analysis to allow for slight pressure release).
Reference Preparation: Prepare an identical empty, sealed pan to serve as the reference.[5]
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).
Heating Program:
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).[5]
Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).
Data Analysis:
Plot heat flow versus temperature to generate the DSC thermogram.
Identify the endothermic peak corresponding to the melt. Determine the extrapolated onset temperature (Tₒₙₛₑₜ), peak temperature (Tₚₑₐₖ), and the area under the peak.
The Tₒₙₛₑₜ is reported as the melting point. The integrated peak area is used to calculate the enthalpy of fusion (ΔHfus) in J/g.
Identify any subsequent exothermic events, noting their onset temperature as an indicator of decomposition.
Visualization of Workflows and Concepts
Caption: Experimental workflow for thermal analysis of 2-Benzoyl-5-nitrobenzoic acid.
Caption: Influence of functional groups on the thermal properties of the molecule.
Conclusion
The thermodynamic stability and melting point of 2-Benzoyl-5-nitrobenzoic acid are defined by a delicate balance of intermolecular forces and intrinsic molecular properties. Its melting point of approximately 150-155 °C is largely dictated by the strong hydrogen bonding network of the carboxylic acid groups and the molecule's ability to pack efficiently in a crystal lattice.[1] Its thermodynamic stability is primarily influenced by the energetic nitro group, making a thorough evaluation of its decomposition temperature and exothermic potential a non-negotiable step for safe handling and application. The application of robust analytical techniques like TGA and DSC, guided by the validated protocols outlined herein, provides the critical data necessary for researchers and developers to confidently utilize this compound in their work. This guide serves as a framework for not only understanding 2-Benzoyl-5-nitrobenzoic acid but for approaching the thermal characterization of any complex organic molecule with scientific rigor and a commitment to safety and quality.
References
Chatterjee, K., Chakrabarti, A., & Ghosh, A. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63, 627–633. Available at: [Link]
Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Bairwa, K., & Jana, S. (2015). Physical, Thermal and Spectroscopic Characterization of Biofield Treated o-, m-, and p-Nitrophenol Derivatives. Journal of Environment and Health Science, 1(2), 1-10. Available at: [Link]
Chatterjee, K., Chakrabarti, A., & Ghosh, A. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Available at: [Link]
Calorimetry Sciences Corporation. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]
Brown, M. E., & Galwey, A. K. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681–688. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]
Hepler, L. G., & O'Hara, W. F. (1963). Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation. Journal of Physical Chemistry, 67(12), 2589-2591. Available at: [Link]
Brown, M. E., & Galwey, A. K. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. Available at: [Link]
Ferreira, M. M. C., et al. (2009). 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1718. Available at: [Link]
NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
NextSDS. (n.d.). 2-Benzoyl-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]
Giorno, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549-556. Available at: [Link]
LookChem. (2025). 2-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]
Gomaa, E. A., & Abou-Elleef, E. M. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology, 9(2), 42-47. Available at: [Link]
NextSDS. (n.d.). 2-Benzoyl-5-nitrobenzoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
Google Patents. (2016). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
Khodaei, M. M., Khosropour, A. R., & Moghanian, H. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Journal of the Iranian Chemical Society, 4(3), 336-339. Available at: [Link]
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Electronic and Steric Properties of 2-Benzoyl-5-nitrobenzoic Acid: A Technical Guide for Molecular Design and Synthesis
Executive Summary 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly functionalized aromatic building block characterized by the presence of a carboxylic acid, a benzoyl group, and a nitro group on a single benze...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly functionalized aromatic building block characterized by the presence of a carboxylic acid, a benzoyl group, and a nitro group on a single benzene ring[1]. As a critical intermediate in organic synthesis and dye chemistry, its utility is dictated by a complex interplay of electronic deactivation and steric hindrance. This guide provides an in-depth analysis of the molecule's crystallographic profile, electronic reactivity, and field-proven synthetic protocols, specifically focusing on its role as a precursor to anthraquinone derivatives[2].
Structural and Steric Profile
The spatial arrangement of functional groups in 2-benzoyl-5-nitrobenzoic acid heavily influences its thermodynamic stability and reactivity. Crystallographic studies confirm that the 5-nitro isomer crystallizes in the monoclinic space group P2₁/c[3].
The defining steric feature of this molecule is the severe hindrance between the bulky ortho-benzoyl group (at position 2) and the carboxylic acid (at position 1). To minimize steric clash, the molecule is forced out of planarity. The interplanar angle between the benzoyl phenyl ring and the central benzoic acid ring is approximately 84°[4]. This nearly orthogonal geometry disrupts extended
π
-conjugation across the two rings, localizing the electron deficiency and dictating the molecule's distinct UV absorption profile. Compared to its 4-nitro counterpart (which exhibits a 69° interplanar angle), the 5-nitro isomer achieves denser crystal packing, resulting in enhanced thermodynamic stability and reduced solubility in non-polar solvents[4].
Electronic Properties and Reactivity
The central aromatic core of 2-benzoyl-5-nitrobenzoic acid is profoundly electron-deficient due to the combined electron-withdrawing effects of three functional groups:
Nitro Group (-NO₂): Exerts strong inductive (-I) and mesomeric (-M) effects.
Carboxyl Group (-COOH): Exerts moderate -I and -M effects.
Benzoyl Group (-C(=O)Ph): Exerts moderate -I and -M effects.
The presence of the nitro group at position 5 withdraws electron density from the aromatic ring, stabilizing the carboxylate anion formed upon deprotonation. This electronic environment lowers the
pKa
(increasing acidity) relative to unsubstituted 2-benzoylbenzoic acid[4]. Furthermore, the highly deactivated nature of the ring makes it resistant to further electrophilic aromatic substitution (EAS), but highly susceptible to nucleophilic attack or intramolecular cyclization under forcing conditions.
Logic of regioselective nitration for 2-benzoylbenzoic acid.
Experimental Workflows
Regioselective Nitration Protocol
The synthesis of 2-benzoyl-5-nitrobenzoic acid relies on the regioselective nitration of 2-benzoylbenzoic acid. The carboxyl group directs meta (positions 3 and 5), while the benzoyl group also directs meta (positions 4 and 6). Because position 3 is sterically blocked by the adjacent bulky benzoyl group, electrophilic attack by the nitronium ion is heavily favored at position 5[4].
Step-by-Step Methodology:
Preparation of Mixed Acid: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 50 mL of concentrated sulfuric acid (
H2SO4
, 98%). Slowly add 25 mL of fuming nitric acid (
HNO3
, >90%) dropwise. Causality: The low temperature (<10 °C) prevents premature decomposition of the mixed acid and controls the highly exothermic generation of the nitronium ion.
Substrate Addition: Gradually add 10 g of 2-benzoylbenzoic acid in small portions. Maintain the internal temperature below 20 °C to prevent oxidative degradation.
Reaction Propagation: Remove the ice bath and warm the mixture to 35 °C for 3 hours. Causality: Mild heating provides the activation energy required for the electrophile to attack the deactivated aromatic ring.
Quenching: Pour the mixture over 250 g of crushed ice under vigorous stirring.
Self-Validation & Isolation: Filter the resulting yellow precipitate under vacuum and wash extensively with cold distilled water until the filtrate is pH neutral. The success of the reaction can be validated by checking the melting point of the dried solid, which should sharply resolve at 150–155 °C[4].
Intramolecular Cyclodehydration Protocol
2-Benzoyl-5-nitrobenzoic acid is a prime precursor for anthraquinone derivatives. Heating the compound in strong acid induces intramolecular cyclodehydration, forming 2-nitroanthraquinone[2].
Step-by-Step Methodology:
Acidic Dissolution: Dissolve 5 g of pure 2-benzoyl-5-nitrobenzoic acid in 50 mL of concentrated sulfuric acid (or 25% oleum for enhanced dehydration kinetics).
Thermal Cyclization: Heat the solution to 150 °C for 2–3 hours. Causality: The strong acid protonates the carboxylic acid, driving the loss of water to form a highly reactive acylium ion intermediate. Thermal energy is required to force the intramolecular electrophilic attack on the adjacent, sterically hindered benzoyl ring.
Product Recovery & Validation: Cool the mixture and pour it onto crushed ice. The ring-closed 2-nitroanthraquinone will precipitate. Self-Validation: The starting material is partially soluble in warm basic solutions, whereas the cyclized anthraquinone product is completely insoluble in water and weak bases, providing a rapid visual confirmation of ring closure.
Intramolecular cyclodehydration pathway to 2-nitroanthraquinone.
Gubelmann, I., Weiland, H. J., & Stallmann, O. (1931). SEVERAL NEW 4′-SULFO-ORTHO-BENZOYLBENZOIC ACID DERIVATIVES AND THE CORRESPONDING ANTHRAQUINONE COMPOUNDS. Journal of the American Chemical Society.[2]
URL:[Link]
Martin, S. B., & Valente, E. J. (1998). 4- and 5-nitro-2-benzoylbenzoic acid. Journal of Chemical Crystallography.[3]
URL: [Link]
A Predictive Toxicological and Environmental Profile of 2-Benzoyl-5-nitrobenzoic Acid: A Structure-Activity Relationship Approach
Abstract This technical guide provides a comprehensive predictive analysis of the in vitro toxicity and environmental impact of 2-Benzoyl-5-nitrobenzoic acid. In the absence of direct experimental data for this specific...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive predictive analysis of the in vitro toxicity and environmental impact of 2-Benzoyl-5-nitrobenzoic acid. In the absence of direct experimental data for this specific molecule, this document employs a structure-activity relationship (SAR) framework. By dissecting the compound into its core functional moieties—the benzoic acid backbone, the benzoyl group, and the nitro group—we extrapolate potential toxicological and ecotoxicological properties from established data on structurally analogous compounds. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a scientifically grounded roadmap for designing empirical studies to validate these predictions and ensure robust safety and environmental risk assessments.
Molecular Structure and Predicted Physicochemical Properties
2-Benzoyl-5-nitrobenzoic acid (C₁₄H₉NO₅) is an aromatic carboxylic acid featuring a benzoyl substituent at the 2-position and a nitro group at the 5-position.[1] The interplay of these functional groups is critical to understanding its potential biological and environmental interactions.
Benzoic Acid Core : This provides a baseline for water solubility and potential for biodegradation. Carboxylic acids can dissociate in water, influencing pH and environmental mobility.[2]
Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro moiety significantly influences the molecule's electrophilic character.[1] In many nitroaromatic compounds, this group is the primary driver of toxicity through metabolic activation to reactive intermediates.[3][4]
Benzoyl Group : This large, non-polar group may decrease water solubility and increase the potential for bioaccumulation compared to simpler benzoic acids.
The combination of these groups suggests a compound with moderate water solubility that is likely to be biologically active. Its reactivity is predicted to be dominated by the electrophilic nature of the nitroaromatic system.[1]
Predicted In Vitro Toxicity Profile
The toxicological profile of 2-Benzoyl-5-nitrobenzoic acid is hypothesized to be primarily driven by its nitroaromatic character, a class of compounds known for a range of toxic manifestations.[3]
Predicted Mechanism of Action: Oxidative Stress
The unifying mechanism of toxicity for many nitroaromatic compounds involves electron transfer and the generation of reactive oxygen species (ROS).[3] It is predicted that 2-Benzoyl-5-nitrobenzoic acid undergoes a similar process.
Enzymatic Reduction : Intracellular reductases (e.g., nitroreductases) can catalyze the one-electron reduction of the nitro group to form a nitro radical anion.
ROS Generation : In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion radical (O₂⁻•).
Oxidative Stress : This futile redox cycle generates a continuous flux of superoxide, which can lead to the formation of other ROS like hydrogen peroxide and hydroxyl radicals. These species can subsequently damage critical biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and death.[4]
Caption: Predicted bioactivation of 2-Benzoyl-5-nitrobenzoic acid.
Recommended Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To establish a baseline for cytotoxicity and determine appropriate concentration ranges for further testing, the MTT assay is a robust initial step. It measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Benzoyl-5-nitrobenzoic acid in a relevant human cell line (e.g., HepG2, human liver carcinoma cells).
Methodology :
Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
Compound Preparation : Prepare a stock solution of 2-Benzoyl-5-nitrobenzoic acid in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
Cell Treatment : Replace the existing medium with the medium containing the various compound concentrations. Include vehicle controls (DMSO) and untreated controls. Incubate for 24 to 72 hours.[7]
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
Solubilization : Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Recommended Protocol: Genotoxicity Assessment
Nitroaromatic compounds are frequently found to be mutagenic.[8] Therefore, assessing the genotoxic potential of 2-Benzoyl-5-nitrobenzoic acid is critical. A standard approach involves a bacterial reverse mutation assay followed by a mammalian cell-based test.
A. Bacterial Reverse Mutation (Ames) Test
Objective : To assess the potential of the compound to induce gene mutations in bacterial strains. Several nitrobenzoic acids have tested positive in these assays.[8]
Methodology :
Strain Selection : Use multiple Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix). The use of nitroreductase-deficient strains can help elucidate the mechanism.[8]
Assay Procedure : Expose the bacterial strains to a range of concentrations of the test compound on a minimal agar plate.
Incubation : Incubate the plates for 48-72 hours.
Analysis : Count the number of revertant colonies. A dose-dependent increase in revertants significantly above the background level indicates a positive (mutagenic) result.[8]
B. In Vitro Micronucleus Assay
Objective : To detect chromosomal damage in mammalian cells. Various benzoic acids have shown the ability to induce micronuclei in human cell lines.[8][9]
Methodology :
Cell Culture and Treatment : Culture human cells (e.g., HepG2 or peripheral blood lymphocytes) and treat them with a range of non-cytotoxic concentrations of the compound (determined from the MTT assay) for a full cell cycle.[8][9]
Cytochalasin B Block : Add Cytochalasin B to block cytokinesis, allowing cells that have undergone mitosis to be identified as binucleated.
Cell Harvesting and Staining : Harvest the cells, fix them, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).
Analysis : Using a microscope, score the frequency of micronuclei (small, secondary nuclei containing chromosome fragments or whole chromosomes) in binucleated cells. A significant, dose-dependent increase in micronucleus frequency indicates clastogenic or aneugenic activity.
Caption: A logical workflow for in vitro toxicity assessment.
Predicted Environmental Impact
The environmental fate and effects of 2-Benzoyl-5-nitrobenzoic acid will be dictated by its resistance to degradation and its toxicity to environmental organisms.
Environmental Fate and Biodegradation
Persistence : Nitroaromatic compounds are notoriously resistant to chemical and biological oxidation due to the electron-withdrawing nature of the nitro group, suggesting a potential for environmental persistence.[4]
Mobility : The presence of the carboxylic acid group suggests that the compound will likely be mobile in aqueous environments.[10]
Biodegradation : While the nitro group confers resistance, the benzoic acid structure can be a substrate for microbial degradation under both aerobic and anaerobic conditions, often involving initial activation to benzoyl-CoA.[11] Some bacterial strains have evolved to degrade nitrobenzoic acids, typically by first removing the nitro group.[12] The overall biodegradability will therefore depend on the presence of suitably adapted microbial communities. Advanced oxidation processes, such as ozonation or UV/H₂O₂, are effective in degrading benzoic acid and could potentially degrade this compound as well.[13]
Predicted Ecotoxicity
The ecotoxicity of 2-Benzoyl-5-nitrobenzoic acid can be inferred by comparing data from its constituent parts and related nitroaromatics. Nitroaromatic compounds are generally more toxic to aquatic life than their non-nitrated counterparts.[14][15]
Based on this comparative data, 2-Benzoyl-5-nitrobenzoic acid is predicted to be moderately to highly toxic to aquatic organisms. The toxicity of the nitroaromatic functionality is expected to be the dominant factor.[14][15][19]
Recommended Protocol: Aquatic Toxicity Testing
A tiered approach to aquatic toxicity testing is recommended to characterize the environmental risk.
Objective : To determine the acute toxicity (LC₅₀/EC₅₀) of the compound to representative aquatic organisms.
Methodology :
Invertebrate Acute Immobilisation Test (OECD TG 202) :
Organism : Daphnia magna (water flea).
Procedure : Expose daphnids to a range of compound concentrations for 48 hours.
Endpoint : The EC₅₀, the concentration that causes immobilization in 50% of the population.
Fish Acute Toxicity Test (OECD TG 203) :
Organism : Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
Procedure : Expose fish to a range of concentrations for 96 hours.
Endpoint : The LC₅₀, the concentration that is lethal to 50% of the population.
Alga Growth Inhibition Test (OECD TG 201) :
Organism : A freshwater green alga species (e.g., Raphidocelis subcapitata).
Procedure : Expose algal cultures to a range of concentrations for 72 hours.
Endpoint : The EC₅₀, the concentration that inhibits growth rate or biomass by 50%.
Caption: Logic for environmental risk characterization.
Synthesis and Risk Outlook
This guide outlines a predictive toxicological and environmental profile for 2-Benzoyl-5-nitrobenzoic acid based on the well-established properties of its structural components.
In Vitro Toxicity : The compound is predicted to be cytotoxic and potentially genotoxic. The primary mechanism is likely the induction of oxidative stress via redox cycling of the nitro group.
Environmental Impact : The compound is predicted to be moderately to highly toxic to aquatic life and may exhibit environmental persistence.
References
Ecotoxicity of Nitroaromatics to Aquatic and Terrestrial Species at Army Superfund Sites | Environmental Toxicology and Risk Assessment - ASTM International. Available at: [Link]
Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions - ResearchGate. Available at: [Link]
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. Available at: [Link]
Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions - IEEE Xplore. Available at: [Link]
In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. Available at: [Link]
Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives - TÜBİTAK Academic Journals. Available at: [Link]
Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols, pollutants commonly found in ground water near ammunition facilities - PubMed. Available at: [Link]
The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC. Available at: [Link]
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC. Available at: [Link]
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. Available at: [Link]
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available at: [Link]
Opinion on Benzoic acid and its salts - European Commission. Available at: [Link]
2-Benzoyl-5-nitrobenzoic acid — Chemical Substance Information - NextSDS. Available at: [Link]
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Available at: [Link]
Aquatic toxicity of benzoic acid. | Download Table - ResearchGate. Available at: [Link]
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - ResearchGate. Available at: [Link]
BENZOYL PEROXIDE CAS N°: 94-36-0 - OECD Existing Chemicals Database. Available at: [Link]
5-Nitro-2-(3-phenylpropylamino) benzoic acid induces apoptosis of human lens epithelial cells via reactive oxygen species and endoplasmic reticulum stress through the mitochondrial apoptosis pathway - PMC. Available at: [Link]
(PDF) KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE - ResearchGate. Available at: [Link]
BENZOATES - OECD Existing Chemicals Database. Available at: [Link]
2-Chloro-5-nitrobenzoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]
Bacterial degradation of m-nitrobenzoic acid - PMC. Available at: [Link]
Historical Synthesis and Mechanistic Evaluation of 2-Benzoyl-5-nitrobenzoic Acid: A Technical Whitepaper
Executive Summary 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a critical aromatic building block utilized extensively in the synthesis of anthraquinone dyes, advanced polymeric materials, and thermally stable polyi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a critical aromatic building block utilized extensively in the synthesis of anthraquinone dyes, advanced polymeric materials, and thermally stable polyimidines. Historically, accessing this specific regioisomer presented a significant synthetic challenge due to the complex electronic interplay of multiple deactivating groups on the biphenyl-like scaffold. This whitepaper critically evaluates the historical synthetic routes, elucidating the mechanistic causality and regioselective principles that govern its formation.
Retrosynthetic Analysis & The Regioselectivity Challenge
The synthesis of 2-benzoyl-5-nitrobenzoic acid fundamentally requires the precise placement of three functional groups: a carboxylic acid, a benzoyl ketone, and a nitro group. Retrosynthetically, two primary C–C and C–N bond-forming strategies have been historically explored:
Direct Nitration (The Blocking Strategy): Electrophilic aromatic substitution of a pre-formed 2-benzoylbenzoic acid scaffold.
Friedel-Crafts Acylation (The Anhydride Opening Strategy): Lewis acid-catalyzed reaction of 4-nitrophthalic anhydride with benzene.
The Failure of Simple Direct Nitration
A naive approach to synthesizing 2-benzoyl-5-nitrobenzoic acid would be the direct nitration of 2-benzoylbenzoic acid. However, this fails due to the relative electron densities of the two aromatic rings. Ring A (the benzoic acid ring) contains two strongly deactivating groups (–COOH and –COPh). Ring B (the benzoyl ring) contains only one deactivating group (–COAr). Because electrophilic aromatic substitution preferentially attacks the least deactivated ring, direct nitration yields predominantly 2-(3-nitrobenzoyl)benzoic acid, leaving Ring A untouched.
To circumvent this, early chemists like J.M. Tinker (1930) utilized 4'-sulfo-o-benzoylbenzoic acid 1. The addition of the strongly deactivating sulfonic acid (–SO₃H) group to Ring B effectively deactivated it below the level of Ring A, successfully forcing the nitronium ion to attack Ring A at the position meta to the carbonyl, yielding 4'-sulfo-2-benzoyl-5-nitrobenzoic acid.
The Modern Standard: Friedel-Crafts Acylation
To avoid the cumbersome installation and removal of sulfonic acid blocking groups, the modern and highly regioselective standard relies on the Friedel-Crafts acylation of 4-nitrophthalic anhydride with benzene, as detailed by Fawcett, Lohr, and Cassidy in their work on polyimidines 2.
Fig 1. Synthetic workflow for 2-Benzoyl-5-nitrobenzoic acid and downstream polymer precursors.
Mechanistic Causality of Anhydride Opening
The elegance of the Friedel-Crafts route lies in its inherent regiocontrol. 4-Nitrophthalic anhydride possesses two carbonyl carbons (C1 and C2). The nitro group is located at C4.
Because the nitro group is para to the C1 carbonyl and meta to the C2 carbonyl, it exerts a powerful electron-withdrawing resonance effect (–M) specifically on C1. This renders the C1 carbonyl significantly more electrophilic than the C2 carbonyl. When activated by anhydrous AlCl₃, nucleophilic attack by benzene occurs preferentially at the highly electron-deficient C1 carbonyl.
Upon ring opening, C1 becomes the benzoyl ketone, and C2 becomes the carboxylic acid. Renumbering the resulting product according to IUPAC nomenclature (where the COOH-bearing carbon is designated as position 1) shifts the nitro group to position 5, yielding exactly 2-benzoyl-5-nitrobenzoic acid.
Fig 2. Regioselective mechanistic pathway of 4-nitrophthalic anhydride Friedel-Crafts acylation.
Comparative Data & Yield Optimization
The table below summarizes the quantitative differences between the historical blocking strategy and the modern anhydride opening strategy. The Friedel-Crafts route is vastly superior in both atom economy and regiochemical purity.
Causality: Benzene acts as both the solvent and the nucleophile. Anhydrous conditions are strictly required; any moisture will violently hydrolyze the AlCl₃ catalyst, generating HCl gas and terminating the catalytic cycle.
Catalyst Addition: Cool the suspension to 0–5 °C. Add anhydrous Aluminum Chloride (AlCl₃, 2.2 eq) portion-wise over 30 minutes.
Causality: The complexation of AlCl₃ with the anhydride is highly exothermic. Portion-wise addition prevents thermal spikes that could lead to non-specific polymerization or degradation of the anhydride.
Reflux: Gradually warm the mixture to room temperature, then heat to reflux (approx. 80 °C) for 4–6 hours.
Causality: The strong electron-withdrawing nature of the nitro group severely deactivates the anhydride. Elevated thermal energy is required to overcome the activation energy barrier for electrophilic aromatic substitution.
Quenching: Cool the mixture to room temperature and pour it slowly over a vigorously stirred mixture of crushed ice and concentrated HCl (10:1 v/v).
Causality: The acidic quench is critical. Using water alone will precipitate gelatinous, insoluble aluminum hydroxides[Al(OH)₃] that trap the product in an intractable emulsion. HCl ensures the aluminum remains soluble as aqueous AlCl₃.
Workup & Isolation: Evaporate the excess benzene under reduced pressure. Extract the aqueous phase with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol/water to afford pure 2-benzoyl-5-nitrobenzoic acid.
Protocol Validation System
To validate the success of the protocol, the isolated product must be subjected to the following analytical checks:
TLC Monitoring: Use Dichloromethane/Methanol (9:1) with a drop of acetic acid. The product will show a distinct UV-active spot (Rf ~0.4) that is highly separated from the starting anhydride.
¹H NMR (DMSO-d₆) Validation: The chemical shift and splitting pattern of the benzoic acid ring protons are definitive. You must observe a classic 1,2,4-trisubstituted splitting pattern for the protons at positions 3, 4, and 6:
H3 (ortho to benzoyl): Doublet (
J≈8.0
Hz)
H4 (ortho to nitro, meta to benzoyl): Doublet of doublets (
J≈8.0,2.2
Hz)
H6 (ortho to nitro, ortho to COOH): Fine doublet (
J≈2.2
Hz) appearing furthest downfield due to the combined deshielding effects of the adjacent nitro and carboxylic acid groups.
Conclusion
The synthesis of 2-benzoyl-5-nitrobenzoic acid stands as a classic case study in applied physical organic chemistry. By understanding the resonance effects and electrophilicity differentials induced by the nitro group, chemists transitioned from inefficient, multi-step blocking strategies to a highly elegant, regioselective Friedel-Crafts acylation. Adhering to strict anhydrous protocols and leveraging the self-validating NMR metrics ensures high-yield access to this crucial chemical precursor.
References
Tinker, J.M. (1930). SEVERAL NEW 4′-SULFO-ORTHO-BENZOYLBENZOIC ACID DERIVATIVES AND THE CORRESPONDING ANTHRAQUINONE COMPOUNDS. American Chemical Society.
Fawcett, N.C., Lohr, R.A., Cassidy, P.E. (1979). Polyimidines. IV. The synthesis and polymerization of 3,3-diphenyl-6-aminophthalide.
Step-by-step synthesis protocol for 2-Benzoyl-5-nitrobenzoic acid
Application Note: Synthesis and Characterization of 2-Benzoyl-5-nitrobenzoic Acid Target Audience: Research Chemists, Polymer Scientists, and Process Development Engineers Document Type: Standard Operating Protocol & Mec...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of 2-Benzoyl-5-nitrobenzoic Acid
Target Audience: Research Chemists, Polymer Scientists, and Process Development Engineers
Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile aromatic carboxylic acid utilized extensively as a precursor in the synthesis of advanced thermally stable polymers, specifically polyimidines, and various anthraquinone derivatives[1]. The presence of both a benzoyl group and a strongly electron-withdrawing nitro group on the benzoic acid scaffold imparts unique electrophilic characteristics to the molecule, making it a valuable intermediate for subsequent nucleophilic substitutions and cyclization reactions[2].
The most robust and scalable synthetic route to 2-Benzoyl-5-nitrobenzoic acid involves the Friedel-Crafts acylation of benzene using 4-nitrophthalic anhydride[1].
Causality in Experimental Design:
Substrate Selection: 4-Nitrophthalic anhydride is selected over nitrating 2-benzoylbenzoic acid because direct nitration of the latter often yields a mixture of isomers (e.g., nitration on the benzoyl ring vs. the benzoic acid ring). Starting with the pre-nitrated anhydride ensures absolute regiocontrol.
Catalyst Loading: The nitro group strongly deactivates the phthalic anhydride ring. Consequently, a standard catalytic amount of Lewis acid is insufficient. A stoichiometric excess (>2.5 equivalents) of anhydrous aluminum chloride (
AlCl3
) is required because the Lewis acid coordinates not only with the anhydride oxygens to form the active acylium ion but also irreversibly complexes with the nitro group and the resulting carboxylic acid.
Thermal Activation: Due to the deactivated nature of the electrophile, the reaction requires sustained thermal energy (refluxing benzene) to overcome the activation energy barrier for the aromatic electrophilic substitution.
Reaction Pathway Visualization
Reaction workflow for the Friedel-Crafts acylation yielding 2-Benzoyl-5-nitrobenzoic acid.
Quantitative Data & Materials
The following table summarizes the stoichiometric requirements for a standard laboratory-scale synthesis.
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
Notes
4-Nitrophthalic anhydride
Electrophile
193.11
1.0 eq
19.3 g
Must be dry; moisture degrades to acid.
Benzene
Solvent / Reactant
78.11
Excess
150 mL
Anhydrous, stored over molecular sieves.
Aluminum Chloride (
AlCl3
)
Lewis Acid
133.34
2.5 eq
33.3 g
Strictly anhydrous; handle quickly in air.
Hydrochloric Acid (HCl)
Quenching Agent
36.46
Excess
50 mL
Concentrated (37%), mixed with ice.
Glacial Acetic Acid
Recrystallization
60.05
N/A
Variable
For final purification.
Step-by-Step Experimental Protocol
Phase 1: Assembly and Activation
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (calcium chloride), and an inert gas (Nitrogen/Argon) inlet.
Suspension: Add 19.3 g (0.1 mol) of 4-nitrophthalic anhydride to the flask, followed by 150 mL of anhydrous benzene. Initiate moderate stirring.
Lewis Acid Addition: Cool the suspension in an ice-water bath to 0–5°C. Carefully add 33.3 g (0.25 mol) of anhydrous
AlCl3
in small portions over 30 minutes.
Expert Insight: Portion-wise addition is critical. The initial coordination of
AlCl3
with the anhydride and nitro group is highly exothermic. Rapid addition can lead to local superheating, promoting unwanted side reactions or solvent boil-off.
Phase 2: Friedel-Crafts Acylation
4. Heating: Once the addition is complete and the initial effervescence subsides, remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 80°C) using an oil bath or heating mantle.
5. Reaction Monitoring: Maintain reflux for 4 to 6 hours. The mixture will progressively darken and form a viscous, deeply colored aluminum complex.
Expert Insight: The reaction progress can be monitored by quenching a micro-aliquot in dilute HCl, extracting with ethyl acetate, and analyzing via TLC (Silica gel, Hexane:Ethyl Acetate 1:1 with 1% acetic acid).
Phase 3: Quenching and Isolation
6. Cooling: Remove the heat source and allow the reaction flask to cool to room temperature, then place it in an ice bath.
7. Quenching: Carefully pour the dark, viscous reaction mixture into a large beaker containing 300 g of crushed ice and 50 mL of concentrated HCl, stirring vigorously.
Expert Insight: The acidic quench serves a dual purpose: it violently hydrolyzes the aluminum-oxygen bonds, destroying the complex, and ensures the product remains fully protonated as the free carboxylic acid, forcing it to precipitate from the aqueous phase.
Solvent Removal: Place the beaker in a fume hood and gently warm or use a rotary evaporator to remove the excess unreacted benzene.
Filtration: Vacuum filter the resulting crude, yellowish precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove residual aluminum salts and HCl.
Phase 4: Purification
10. Recrystallization: Dissolve the crude solid in a minimum volume of boiling glacial acetic acid (or an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
11. Final Drying: Filter the purified crystals and dry them in a vacuum oven at 60°C overnight to afford pure 2-Benzoyl-5-nitrobenzoic acid.
References
Fawcett, N. C., Lohr, R. A., & Cassidy, P. E. (1979). Polyimidines. IV. The synthesis and polymerization of 3,3-diphenyl-6-aminophthalide. ResearchGate. Retrieved from[Link]
Application Notes: Synthesis of Nitroanthraquinone Derivatives from 2-Benzoyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Approach to Regiocontrolled Anthraquinone Synthesis Anthraquinone and its derivatives are a cornerstone of synthetic chemistry, fo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Regiocontrolled Anthraquinone Synthesis
Anthraquinone and its derivatives are a cornerstone of synthetic chemistry, forming the structural basis for a vast array of dyes, pigments, and pharmacologically active compounds.[1] In medicinal chemistry, the anthraquinone scaffold is a privileged structure found in several clinically significant anticancer drugs.[2] The introduction of a nitro group onto this scaffold can profoundly modulate its biological activity, making nitroanthraquinones valuable intermediates for drug discovery.[2]
Traditionally, nitroanthraquinones are synthesized by the direct nitration of anthraquinone. However, this method often suffers from a lack of regioselectivity, yielding a mixture of 1-nitro, 2-nitro, and various dinitro isomers that require challenging and costly purification steps.[3] A more strategic approach involves using a precursor where the nitro group is already positioned, ensuring the formation of a specific isomer.
This guide details the synthesis of 2-nitroanthraquinone using 2-benzoyl-5-nitrobenzoic acid as the starting material. This method leverages an intramolecular Friedel-Crafts acylation (cyclization) to construct the tricyclic anthraquinone core with the nitro group precisely located at the 2-position. This precursor-directed strategy offers a distinct advantage in achieving high regioselectivity, which is critical for the efficient synthesis of targeted pharmaceutical agents and advanced materials.
Section 1: The Chemical Rationale: Mechanism of Intramolecular Cyclization
The conversion of 2-benzoyl-5-nitrobenzoic acid to 2-nitroanthraquinone is a classic example of an acid-catalyzed intramolecular electrophilic aromatic substitution. The reaction is typically performed in a strong protic acid, such as concentrated sulfuric acid, which serves a triple function: as a solvent, a catalyst, and a dehydrating agent.[4][5]
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The carboxylic acid group is protonated by the strong acid, increasing its electrophilicity.
Formation of the Acylium Ion: The protonated carbonyl loses a molecule of water to form a highly reactive acylium ion intermediate.
Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich benzoyl ring in an intramolecular fashion. This ring-closing step is the core of the Friedel-Crafts acylation. The electron-withdrawing nitro group on the benzoic acid ring deactivates it, ensuring the cyclization occurs on the unsubstituted benzoyl ring.
Rearomatization: A proton is eliminated from the sigma complex intermediate to restore the aromaticity of the ring, yielding the final tricyclic product, 2-nitroanthraquinone.
Application Note: Rational HPLC Method Development and ICH Q2(R2) Validation for 2-Benzoyl-5-nitrobenzoic Acid
Executive Summary The quantification and purity assessment of highly functionalized aromatic acids require rigorous chromatographic control. 2-Benzoyl-5-nitrobenzoic acid presents unique analytical challenges due to its...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification and purity assessment of highly functionalized aromatic acids require rigorous chromatographic control. 2-Benzoyl-5-nitrobenzoic acid presents unique analytical challenges due to its strong chromophores, hydrophobic backbone, and highly ionizable carboxylic acid moiety. This application note details a causality-driven approach to reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method development, followed by a comprehensive, self-validating protocol aligned with the latest ICH Q2(R2) regulatory guidelines.
Physicochemical Profiling & Mechanistic Rationale
Before initiating empirical screening, a successful method must be grounded in the physicochemical reality of the analyte. 2-Benzoyl-5-nitrobenzoic acid contains a carboxylic acid group whose pKa is significantly lowered (estimated pKa ~2.5–3.0) by the electron-withdrawing effects of the ortho-benzoyl and meta-nitro groups.
Ionization & pH Control Causality: According to fundamental chromatographic principles, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa to ensure it remains fully protonated (unionized). If the pH is near the pKa, the molecule exists in a dynamic equilibrium between its polar ionized state and its hydrophobic neutral state, resulting in severe peak broadening, split peaks, and irreproducible retention times (1[1]).
Additive Selection (TFA vs. Formic Acid): While formic acid (pKa 3.75) is frequently used for LC-MS compatibility, it is insufficiently acidic to fully suppress the ionization of this specific compound. Trifluoroacetic acid (TFA, pKa 0.23) at 0.1% v/v yields a mobile phase pH of ~2.0. Beyond pH control, TFA acts as a weak ion-pairing agent and effectively masks residual, unreacted silanols on the silica stationary phase. This dual-action mechanism prevents secondary electrostatic interactions that cause peak tailing, ensuring a sharp, symmetrical peak (2[2];3[3]).
Method Development Workflow
Fig 1: Step-by-step rational workflow for HPLC method development of acidic aromatic compounds.
Step-by-Step Optimization Protocol
Mobile Phase Preparation: Prepare Solvent A by adding 1.0 mL of LC-grade TFA to 1000 mL of Milli-Q water (0.1% v/v). Prepare Solvent B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas both solvents via ultrasonication for 10 minutes.
Stationary Phase Installation: Install a high-efficiency, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm). End-capping replaces active silanol groups with trimethylsilyl (TMS) groups, which is critical for preventing the adsorption of polar moieties.
Scouting Gradient Execution: Inject 10 µL of a 100 µg/mL API standard. Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
Gradient Refinement: Analyze the scouting chromatogram. Because 2-Benzoyl-5-nitrobenzoic acid is relatively hydrophobic but highly soluble in organic modifiers, a starting condition of 20% B provides an optimal retention factor (
k′>2
). Ramp to 80% B over 12 minutes to ensure the complete elution of any highly lipophilic synthetic byproducts.
Detector Optimization: Utilize a Photo Diode Array (PDA) detector scanning from 200 to 400 nm. Extract the chromatogram at 254 nm, which universally captures the extended
π−π∗
transitions of the benzoyl and nitroaromatic systems, maximizing the signal-to-noise (S/N) ratio.
Table 1: Optimized Chromatographic Conditions
Parameter
Optimized Setting
Rationale
Column
C18, 150 × 4.6 mm, 3 µm (End-capped)
Provides high theoretical plates and minimizes secondary silanol interactions.
Mobile Phase A
0.1% TFA in Water (pH ~2.0)
Suppresses ionization of the carboxylic acid group.
Mobile Phase B
0.1% TFA in Acetonitrile
Strong eluent with low UV cutoff; maintains acidic environment.
Ensures adequate retention, elutes hydrophobic impurities, and re-equilibrates the column.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30°C ± 1°C
Reduces mobile phase viscosity and stabilizes retention times.
Detection
UV at 254 nm (PDA)
Captures maximum absorbance of the conjugated aromatic system.
Injection Vol.
10 µL
Prevents column overloading while maintaining high sensitivity.
ICH Q2(R2) Method Validation Protocol
To ensure the method is scientifically sound and regulatory-compliant, it must be validated according to ICH Q2(R2) guidelines. The core objective of this framework is to demonstrate that the analytical procedure is unequivocally fit for its intended purpose across its entire lifecycle (4[4]).
Crucially, this protocol operates as a self-validating system : no validation data is accepted unless the preliminary System Suitability Test (SST) passes predefined criteria, proving the instrument is in a state of control prior to sample analysis.
Fig 2: ICH Q2(R2) analytical procedure validation lifecycle and core performance metrics.
Step-by-Step Validation Execution
System Suitability Testing (SST):
Procedure: Inject the 100% working standard (100 µg/mL) six consecutive times.
Self-Validation Gate: Proceed only if %RSD of peak area ≤ 2.0%, Tailing factor (
Tf
) ≤ 1.5, and Theoretical plates (
N
) ≥ 5000.
Specificity & Peak Purity:
Procedure: Inject a blank (sample diluent), a nominal standard, and forced degradation samples (API exposed to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, heat at 60°C, and UV light for 24 hours).
Analysis: Utilize the PDA detector to assess peak purity. The peak purity angle must be less than the peak purity threshold, proving no co-eluting degradants are hidden beneath the main 2-Benzoyl-5-nitrobenzoic acid peak.
Linearity and Range:
Procedure: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.
Analysis: Perform linear regression analysis (Peak Area vs. Concentration). Ensure the y-intercept is statistically insignificant and
R2≥0.999
.
Accuracy (Recovery):
Procedure: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare three independent replicates per level (9 total determinations).
Analysis: Calculate the percentage recovery against the theoretical spiked amount.
Procedure: For intra-day repeatability, prepare and analyze six independent sample solutions at the 100% level on Day 1. For inter-day intermediate precision, a second analyst must repeat the procedure on Day 2 using a different HPLC system and a different column lot.
Robustness:
Procedure: Introduce deliberate, small variations to critical method parameters to simulate routine laboratory fluctuations. Alter Flow Rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase composition (±2% organic).
Analysis: Evaluate the impact on SST parameters. This risk-based approach ensures long-term lifecycle reliability (5[5]).
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Different analyst, different day, different system
Overall %RSD
≤
2.0%; Mean difference
≤
2.0%.
LOD / LOQ
Signal-to-Noise (S/N) ratio evaluation
LOD: S/N
≥
3:1 LOQ: S/N
≥
10:1 with RSD
≤
5.0%.
Robustness
Deliberate variations in Flow, Temp, and pH
SST criteria must pass; Assay variation
≤
2.0%.
Conclusion
The successful quantification of 2-Benzoyl-5-nitrobenzoic acid relies heavily on understanding its ionization behavior. By employing a 0.1% TFA-buffered mobile phase, the method effectively neutralizes the analyte and masks stationary phase silanols, yielding highly reproducible chromatography. When coupled with the stringent, self-validating ICH Q2(R2) framework, this protocol guarantees that the analytical procedure remains robust, accurate, and fully compliant for pharmaceutical development and quality control applications.
Application Note: Optimal Organic Solvents and Dissolution Protocols for 2-Benzoyl-5-nitrobenzoic Acid
Introduction & Scientific Context 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile aromatic compound utilized extensively as a synthetic intermediate in the development of bioactive pharmaceuticals, c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile aromatic compound utilized extensively as a synthetic intermediate in the development of bioactive pharmaceuticals, complex dyes, and thermally stable polyimidine polymers[1][2].
Despite its broad utility, researchers frequently encounter challenges during the dissolution of this compound. Crystallographic studies reveal that the 5-nitro isomer crystallizes in a dense monoclinic space group (
P21/c
). This tight crystal packing enhances its thermodynamic stability (melting point: 150–155 °C) but significantly reduces its solubility in moderately polar solvents like ethyl acetate[1]. Overcoming this high crystal lattice energy requires a strategic selection of solvents based on precise chemical mechanisms.
Mechanistic Basis for Solvent Selection
As a Senior Application Scientist, it is critical to look beyond empirical solubility and understand the causality behind solvent-solute interactions. The solubility profile of 2-Benzoyl-5-nitrobenzoic acid is dictated by three structural pillars:
Hydrophobic Bulk: The molecule contains two distinct aromatic rings (the core benzoic acid ring and the pendant benzoyl group). This massive hydrocarbon bulk heavily outweighs the hydrophilic contributions of the functional groups, rendering the compound nearly insoluble in neutral water[1].
Intermolecular Hydrogen Bonding: The carboxylic acid (-COOH) group readily forms stable, cyclic hydrogen-bonded dimers in the solid state and in non-polar solvents. To achieve dissolution, a solvent must possess sufficient hydrogen-bond accepting capability to disrupt these dimers.
Electronic Effects: The strongly electron-withdrawing nitro (-NO
2
) group increases the acidity of the carboxylic acid. This lowered pKa makes the compound highly responsive to aqueous bases, allowing for rapid solubilization via deprotonation[1].
Solvent Compatibility Profile
The following table summarizes the optimal solvent classes based on quantitative chemical principles and downstream applications.
Solvent Class
Representative Solvents
Solubilizing Mechanism
Relative Solubility
Primary Downstream Application
Polar Aprotic
DMSO, DMF, NMP
Disrupts -COOH dimers via strong H-bond acceptance; high dielectric constant stabilizes the nitro group.
Excellent (>50 mg/mL)
NMR Spectroscopy, In vitro Bioassay Stock Solutions
Weak van der Waals forces; unable to break -COOH dimers.
Poor (<1 mg/mL)
Anti-solvent for precipitation workflows
Aqueous Base
0.1 M NaOH, NaHCO
3
Deprotonation of -COOH to form a highly water-soluble carboxylate salt.
Excellent (pH dependent)
Aqueous Buffers, Biocatalysis
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems to ensure absolute confidence in your reagent preparation.
Protocol A: Preparation of a 100 mM Stock Solution in DMSO (For Assays/NMR)
Dimethyl sulfoxide (DMSO) is the premier choice for creating highly concentrated stock solutions due to its exceptional hydrogen-bond accepting nature.
Transfer: Place the powder into a clean, dry 1.5 mL amber microcentrifuge tube. Causality: Amber tubes protect the light-sensitive nitroaromatic system from UV degradation during prolonged storage.
Solvation: Add 1.0 mL of anhydrous DMSO (use DMSO-
d6
if preparing for NMR).
Agitation: Vortex the solution for 30–60 seconds at room temperature.
Self-Validation Step: Hold the tube against a dark background under bright light. The solution must be completely transparent. The absence of light-scattering particulates confirms complete disruption of the crystal lattice. If preparing for NMR, ensure optical clarity to prevent magnetic field inhomogeneities and line broadening.
Protocol B: Gram-Scale Dissolution in Acetone (For Organic Synthesis)
Acetone provides an excellent balance of solubility and volatility, making it ideal for synthetic workflows where the solvent must be removed post-reaction[1].
Preparation: Weigh 1.0 g of 2-Benzoyl-5-nitrobenzoic acid into a 50 mL round-bottom flask.
Addition: Add 20 mL of analytical-grade acetone.
Mixing: Stir magnetically at 300 rpm at room temperature.
Self-Validation Step: The solid should dissolve within 5 minutes, yielding a clear, pale-yellow solution. If residual particulates remain (often due to ambient temperature fluctuations), add acetone in 2 mL increments until absolute clarity is achieved.
Protocol C: Aqueous Solubilization via Salt Formation
For biological assays requiring strictly aqueous environments, the compound must be converted to its sodium salt.
Suspension: Suspend 50 mg of the compound in 5 mL of deionized water. Note: It will remain insoluble and cloudy[1].
Titration: Add 0.1 M NaOH dropwise while stirring vigorously.
Self-Validation Step: Monitor the dissolution visually and via a calibrated pH probe. The suspension will transition to a transparent solution once the pH exceeds the compound's pKa (stabilizing around pH 6.0–7.0). Critical Warning: Do not exceed pH 8.5, as highly alkaline conditions may induce unwanted hydrolysis of the benzoyl group.
Decision Workflow Diagram
Workflow for selecting the optimal solvent system based on application and dissolution mechanism.
Application Notes and Protocols for Cross-Coupling Reactions Using 2-Benzoyl-5-nitrobenzoic Acid
Introduction: The Strategic Utility of 2-Benzoyl-5-nitrobenzoic Acid in Modern Synthesis 2-Benzoyl-5-nitrobenzoic acid is a versatile aromatic compound that serves as a valuable building block in organic synthesis, parti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Utility of 2-Benzoyl-5-nitrobenzoic Acid in Modern Synthesis
2-Benzoyl-5-nitrobenzoic acid is a versatile aromatic compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] Its structure is characterized by a benzoic acid moiety substituted with a benzoyl group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position.[1] This unique arrangement of functional groups offers multiple reaction handles for strategic derivatization through cross-coupling reactions.
The presence of the carboxylic acid provides a classical point for modifications such as esterification and amidation. More significantly in the context of cross-coupling, it can act as a directing group for C-H activation or undergo decarboxylative coupling.[2][3] The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a key player in directing the regioselectivity of certain coupling reactions and also serving as a potential leaving group in denitrative cross-coupling methodologies.[4][5]
This guide provides an in-depth exploration of the cross-coupling reactions involving 2-benzoyl-5-nitrobenzoic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into Suzuki-Miyaura, Heck, and Sonogashira couplings, providing a framework for the strategic functionalization of this important synthetic intermediate.
The Role of Substituents in Directing Reactivity
The interplay between the benzoyl, nitro, and carboxylic acid groups on the aromatic ring governs the substrate's reactivity in cross-coupling reactions.
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[4][6] In the context of palladium-catalyzed cross-coupling, this deactivation can influence the oxidative addition step. However, the nitro group can also serve as a leaving group in denitrative coupling reactions, providing a unique avenue for C-C bond formation.[5]
The Carboxylic Acid Group (-COOH): This group can act as a directing group in ortho-C-H activation/arylation reactions.[7] Furthermore, benzoic acids can undergo decarboxylative cross-coupling, where the carboxylic acid is replaced by a new C-C or C-heteroatom bond, releasing carbon dioxide as a benign byproduct.[3][8] This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.
The Benzoyl Group (-COPh): This ketone functionality is generally stable under many cross-coupling conditions and provides a handle for further transformations in subsequent synthetic steps.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[9][10] For a substrate like 2-benzoyl-5-nitrobenzoic acid, this reaction would typically involve coupling with an organoboron reagent in the presence of a palladium catalyst and a base. While direct coupling of an unfunctionalized benzoic acid is not standard, derivatization to an aryl halide or triflate would be a common prerequisite. Alternatively, denitrative Suzuki-Miyaura coupling presents a more direct approach.[5]
Protocol: Denitrative Suzuki-Miyaura Coupling of 2-Benzoyl-5-nitrobenzoic Acid with Phenylboronic Acid
This protocol outlines a potential denitrative Suzuki-Miyaura coupling, where the nitro group is displaced by the aryl group from the boronic acid.
Reaction Scheme:
Materials:
2-Benzoyl-5-nitrobenzoic acid (1.0 equiv)
Phenylboronic acid (1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
SPhos (4 mol%)
Potassium phosphate (K₃PO₄) (2.0 equiv)
Anhydrous, degassed 1,4-dioxane
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add 2-benzoyl-5-nitrobenzoic acid, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed 1,4-dioxane via syringe.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst System: Pd(OAc)₂ is a common palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl-nitro bond to the Pd(0) center and promotes the reductive elimination to form the product.[11]
Base: K₃PO₄ is a moderately strong base that is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9]
Solvent: 1,4-Dioxane is a common solvent for Suzuki-Miyaura couplings due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[12] Degassing is essential to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for a denitrative Suzuki-Miyaura coupling.
II. Heck Coupling: Vinylation of the Aromatic Core
The Heck reaction is a powerful method for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[13][14] A decarboxylative Heck reaction provides a direct route to vinylate benzoic acids, eliminating the need for pre-functionalization to a halide.[15]
Protocol: Decarboxylative Heck Coupling of 2-Benzoyl-5-nitrobenzoic Acid with Styrene
This protocol details the direct vinylation of 2-benzoyl-5-nitrobenzoic acid via a palladium-catalyzed decarboxylative Heck coupling.
In a sealed reaction tube, combine 2-benzoyl-5-nitrobenzoic acid, Pd(TFA)₂, pivalic anhydride, and NaCl.
Evacuate and backfill the tube with an inert gas three times.
Add anhydrous NMP and styrene via syringe.
Seal the tube and heat the reaction mixture to 150 °C for 12-20 hours.[15]
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure.
Purify the residue by column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst: Pd(TFA)₂ is an effective palladium source for this transformation.[15]
Anhydride Activator: Pivalic anhydride is thought to activate the carboxylic acid for decarboxylation.
Solvent: NMP is a high-boiling polar aprotic solvent suitable for high-temperature reactions.
Additive: NaCl can act as a ligand and stabilize the palladium catalyst.[15]
Visualization of the Heck Coupling Workflow
Caption: General workflow for a decarboxylative Heck coupling reaction.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[17] For 2-benzoyl-5-nitrobenzoic acid, derivatization to an aryl halide would be the conventional approach.
Protocol: Sonogashira Coupling of 2-Benzoyl-5-nitro-iodobenzoic Acid with Phenylacetylene
This protocol assumes prior conversion of the benzoic acid to an iodo-substituted derivative.
To a Schlenk flask under an inert atmosphere, add 2-benzoyl-5-nitro-iodobenzoic acid, Pd(PPh₃)₄, and CuI.
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is characteristic of the Sonogashira reaction. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide is involved in the transmetalation step.[16]
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the hydrogen halide formed during the reaction.
Solvent: THF is a suitable solvent for this reaction, ensuring the solubility of the reactants.
Visualization of the Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the cross-coupling reactions discussed. Note that yields are highly substrate-dependent and the values provided are for illustrative purposes based on analogous systems.
Reaction Type
Catalyst System
Base
Solvent
Temp (°C)
Typical Yield (%)
Denitrative Suzuki-Miyaura
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane
100
70-90
Decarboxylative Heck
Pd(TFA)₂
-
NMP
150
60-85
Sonogashira
Pd(PPh₃)₄ / CuI
Et₃N
THF
Room Temp
75-95
Conclusion and Future Perspectives
2-Benzoyl-5-nitrobenzoic acid represents a highly adaptable platform for the synthesis of diverse and complex molecules. The strategic application of modern cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allows for the precise and efficient introduction of new carbon-carbon bonds. The choice between conventional and more modern approaches, such as decarboxylative or denitrative couplings, will depend on the overall synthetic strategy and the desired final product. As catalytic systems continue to evolve, we can anticipate even milder and more efficient protocols for the functionalization of this and related building blocks, further empowering researchers in the fields of medicinal chemistry and materials science.
References
Goossen, L. J., & Rodríguez, N. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 15(12), 3154–3157. [Link]
Zhang, H., et al. (2018). Ligand‐Controlled C−O Bond Coupling of Carboxylic Acids and Aryl Iodides: Experimental and Computational Insights. Chemistry – A European Journal, 24(31), 7898-7903. [Link]
Orito, K., et al. (1998). Oxidative Cross-Coupling of N-(2'-Phenylphenyl)benzenesulfonamides or Benzoic and Naphthoic Acids with Alkenes Using a Palladium−Copper Catalyst System under Air. The Journal of Organic Chemistry, 63(22), 7682–7687. [Link]
Yu, W., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters, 22(18), 7123–7128. [Link]
Wang, C., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(12), 3235-3242. [Link]
Beletskaya, I. P., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry, 6, 43. [Link]
Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. [Link]
Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry, 72(19), 7200–7204. [Link]
Bora, U. (2021). Chapter 5: Cross-coupling reactions. IntechOpen. [Link]
Reddy, C. R., et al. (2013). Copper catalyzed cross-coupling reactions of carboxylic acids: an expedient route to amides, 5-substituted γ-lactams and α-acyloxy esters. RSC Advances, 3(32), 13171-13175. [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
askIITians. (2025). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
Akkoç, S., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(60), 38048-38061. [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Gholinejad, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(7), 9848–9859. [Link]
Thomas, K. R. J., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(15), 5357–5360. [Link]
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
Application Note: Protocol for the Isolation and Recrystallization of 2-Benzoyl-5-nitrobenzoic Acid
Introduction & Mechanistic Principles 2-Benzoyl-5-nitrobenzoic acid (CAS 2159-46-8) is a highly versatile aromatic intermediate utilized extensively in the synthesis of bioactive pharmaceuticals, anthraquinone dyes, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Principles
2-Benzoyl-5-nitrobenzoic acid (CAS 2159-46-8) is a highly versatile aromatic intermediate utilized extensively in the synthesis of bioactive pharmaceuticals, anthraquinone dyes, and complex organic frameworks. The molecule features both an electron-withdrawing nitro group and a benzoyl moiety on a benzoic acid scaffold, imparting unique electrophilic characteristics that make it an ideal candidate for downstream nucleophilic substitution and reduction reactions.
Causality in Synthesis and Isolation
The preparation of this compound typically proceeds via the electrophilic aromatic nitration of 2-benzoylbenzoic acid or through a Friedel-Crafts reaction with benzene (). During nitration, the regioselectivity is strictly governed by the strongly deactivating, meta-directing carbonyl group, which preferentially routes the incoming nitronium ion (
NO2+
) to the 5-position. However, the reaction inherently produces trace amounts of the 4-nitro isomer (a kinetic byproduct) and over-nitrated species.
The isolation and purification protocol described herein avoids complex column chromatography by exploiting the distinct crystallographic and thermodynamic properties of these isomers. X-ray crystallographic data confirms that 5-nitro-2-benzoylbenzoic acid crystallizes in the monoclinic space group
P21/c
. The interplanar angle between the benzoyl and benzoic acid rings is 84° in the 5-nitro isomer, compared to a much shallower 69° in the 4-nitro isomer (). This tighter orthogonal packing in the 5-nitro isomer enhances its thermodynamic stability and significantly reduces its solubility in moderately polar solvents like ethanol. Consequently, controlled cooling crystallization from absolute ethanol allows for the selective precipitation of the pure 5-nitro isomer while retaining the 4-nitro byproduct in the mother liquor.
Figure 1: Mechanistic pathway of regioselective nitration and thermodynamic crystallization.
Quantitative Data & Physicochemical Properties
To ensure a self-validating experimental setup, the physical properties and solubility matrix of the target compound must be understood prior to beginning the protocol.
Table 1: Physicochemical Properties
Property
Value / Description
Chemical Name
2-Benzoyl-5-nitrobenzoic acid
CAS Number
2159-46-8
Molecular Formula
C14H9NO5
Molecular Weight
271.22 g/mol
Melting Point
150 °C – 155 °C
Crystal System
Monoclinic (
P21/c
)
Appearance
Yellow crystalline solid
Table 2: Solubility Matrix for Recrystallization Optimization
Jacketed glass reactor or 500 mL Erlenmeyer flasks
Magnetic stirrer and hot plate with precise temperature control
Büchner funnel, filter flasks, and vacuum pump
pH indicator strips
Vacuum drying oven
Step-by-Step Experimental Protocol
Phase 1: Primary Isolation from Reaction Mixture
Quenching: Slowly transfer the crude nitration mixture (typically dissolved in a concentrated
H2SO4
/
HNO3
matrix) dropwise into a beaker containing vigorously stirred crushed ice and DI water (maintain a 1:5 ratio of acid to water).
Causality: Maintaining the temperature below 10 °C prevents hydrolytic degradation of the benzoyl group and safely dissipates the exothermic heat of dilution.
Precipitation: As the acid concentration drops, the organic components become insoluble. The crude 2-benzoyl-5-nitrobenzoic acid will precipitate as a pale yellow solid. Allow the slurry to stir for 30 minutes to ensure complete precipitation.
Filtration: Isolate the crude solid using vacuum filtration through a Büchner funnel.
Washing (Self-Validation Step): Wash the filter cake with copious amounts of ice-cold DI water. Continue washing and testing the filtrate with pH strips until the filtrate reaches a neutral pH (~6.0–7.0).
Causality: Removing residual mineral acids is critical. If left in the cake, sulfuric acid will act as a catalyst during the ethanol recrystallization step, leading to the unwanted formation of ethyl 2-benzoyl-5-nitrobenzoate (esterification).
Phase 2: Recrystallization
Dissolution: Transfer the washed, semi-dry crude solid to a clean Erlenmeyer flask. Add absolute ethanol at a ratio of approximately 10 mL per gram of crude solid. Heat the suspension to a gentle boil (75 °C – 78 °C) under continuous stirring until the solid is completely dissolved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.
Causality: This step removes insoluble polymeric impurities or particulate matter that could act as unwanted nucleation sites.
Controlled Crystallization: Allow the clear filtrate to cool slowly to room temperature (20 °C – 25 °C) over 2 hours without agitation.
Causality: Slow cooling ensures the system remains near equilibrium, promoting the growth of the thermodynamically favored monoclinic
P21/c
crystals. Rapid crash-cooling traps the 4-nitro isomer and solvent molecules within the crystal lattice (occlusion).
Chilling: Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to depress the solubility curve and maximize the final yield.
Phase 3: Harvesting and Drying
Harvesting: Collect the purified yellow crystals via vacuum filtration.
Washing: Wash the crystals with a minimal volume (1–2 mL/g) of ice-cold absolute ethanol. This displaces the mother liquor containing the highly soluble impurities without dissolving the purified product.
Drying (Self-Validation Step): Transfer the purified crystals to a pre-weighed watch glass and dry in a vacuum oven at 60 °C (under -0.1 MPa) for 12 hours. Weigh the watch glass periodically until a constant weight is achieved, confirming the complete removal of ethanol and residual moisture.
Figure 2: Step-by-step workflow for the isolation and recrystallization of 2-Benzoyl-5-nitrobenzoic acid.
Troubleshooting Guide
Issue: Low crystallization yield after chilling.
Cause: The volume of ethanol used during dissolution was excessive, keeping the product below its saturation point even at 4 °C.
Solution: Transfer the filtrate to a rotary evaporator, concentrate the solution under reduced pressure to half of its original volume, and repeat the cooling process.
Issue: The product separates as an oil rather than forming crystals ("oiling out").
Cause: The presence of high levels of dinitro impurities lowers the melting point of the mixture, or the solution was cooled too rapidly past its saturation point.
Solution: Reheat the mixture until homogeneous. Add a small volume of hot ethanol to dilute the impurities, introduce a seed crystal of pure 2-benzoyl-5-nitrobenzoic acid, and cool the flask exceptionally slowly.
References
Ghelfi, F., Pattarozzi, M., & Roncaglia, F. (2008). Preparation of the Maleic Anhydride Nucleus from Dichloro γ-Lactams: Focus on the Role of the N-Substituent. Synthesis. Retrieved from[Link][1]
The Strategic Utility of 2-Benzoyl-5-nitrobenzoic Acid in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Benzophenone Derivative In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. 2-Benz...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling the Potential of a Versatile Benzophenone Derivative
In the landscape of pharmaceutical research and development, the efficient construction of complex molecular architectures is paramount. 2-Benzoyl-5-nitrobenzoic acid, a substituted benzophenone, represents a key starting material and versatile intermediate in the synthesis of a variety of heterocyclic scaffolds that are central to the development of novel therapeutic agents. Its unique trifunctional nature, possessing a carboxylic acid, a ketone, and a nitro group, provides a rich platform for diverse chemical transformations. This guide provides an in-depth exploration of the applications of 2-Benzoyl-5-nitrobenzoic acid in pharmaceutical intermediate synthesis, offering detailed protocols and the scientific rationale behind the methodological choices.
The strategic importance of 2-Benzoyl-5-nitrobenzoic acid lies in its potential to be transformed into more reactive intermediates, primarily through the reduction of its nitro group to an amine. This transformation unlocks a pathway to a myriad of pharmaceutically relevant heterocyclic systems, including quinazolinones and benzodiazepines, which are known to exhibit a wide range of biological activities, including anticancer and anticonvulsant properties.
Core Synthetic Application: From Nitro Precursor to Amino Building Block
The most pivotal application of 2-Benzoyl-5-nitrobenzoic acid in pharmaceutical synthesis is its role as a precursor to 2-amino-5-benzoylbenzoic acid. The presence of the electron-withdrawing nitro group can be strategically utilized and then converted to a nucleophilic amino group, which is essential for subsequent cyclization reactions.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-benzoylbenzoic Acid
This protocol details a standard and high-yielding method for the reduction of the nitro group of 2-Benzoyl-5-nitrobenzoic acid to an amine using catalytic hydrogenation.
Rationale for Method Selection:
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitro groups. It offers several advantages, including high chemoselectivity (the benzoyl and carboxylic acid functionalities remain untouched), clean reaction profiles, and relatively mild reaction conditions. Palladium on carbon (Pd/C) is a robust and commonly used catalyst for this transformation.
Experimental Protocol:
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-Benzoyl-5-nitrobenzoic acid (1.0 eq.) in a solvent such as ethanol or methanol.
Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-amino-5-benzoylbenzoic acid, which can be further purified by recrystallization if necessary.
Data Summary Table:
Parameter
Value
Starting Material
2-Benzoyl-5-nitrobenzoic acid
Key Reagents
10% Palladium on Carbon, Hydrogen Gas
Solvent
Ethanol or Methanol
Reaction Temperature
Room Temperature
Typical Reaction Time
2-6 hours
Yield
>90%
Logical Relationship Diagram:
Caption: Synthetic pathway for the reduction of 2-Benzoyl-5-nitrobenzoic acid.
Application in the Synthesis of Quinazolinone Derivatives
Quinazolinones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. 2-Amino-5-benzoylbenzoic acid serves as a key precursor for the synthesis of various substituted quinazolinones.
Protocol 2: Synthesis of a 2-Substituted-5-benzoyl-4(3H)-quinazolinone
This protocol outlines a general procedure for the synthesis of a quinazolinone derivative from 2-amino-5-benzoylbenzoic acid and an orthoester.
Rationale for Method Selection:
The condensation of an anthranilic acid derivative with an orthoester is a classical and reliable method for the synthesis of quinazolinones. This one-pot reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the quinazolinone ring system.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-5-benzoylbenzoic acid (1.0 eq.) and a suitable orthoester (e.g., triethyl orthoformate, 2.0-3.0 eq.) is prepared.
Solvent and Catalyst: Acetic anhydride is often used as both the solvent and a catalyst to facilitate the reaction.
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Reaction Monitoring: The progress of the reaction is monitored by TLC.
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride and orthoester are removed under reduced pressure.
Isolation: The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) and collected by filtration. The crude product can be purified by recrystallization.
Data Summary Table:
Parameter
Value
Starting Material
2-Amino-5-benzoylbenzoic acid
Key Reagents
Triethyl orthoformate, Acetic anhydride
Reaction Temperature
Reflux
Typical Reaction Time
4-8 hours
Yield
60-80%
Logical Relationship Diagram:
Caption: Synthesis of a quinazolinone derivative.
Application in the Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of certain benzodiazepine derivatives can be achieved using 2-amino-5-benzoylbenzoic acid as a key starting material.
Protocol 3: Synthesis of a 1,4-Benzodiazepin-2-one Derivative
This protocol provides a general outline for the synthesis of a benzodiazepine derivative from 2-amino-5-benzoylbenzoic acid and an amino acid ester hydrochloride.
Rationale for Method Selection:
The condensation of an aminobenzophenone derivative with an amino acid is a fundamental approach to constructing the seven-membered benzodiazepine ring. The use of a coupling agent is necessary to facilitate the amide bond formation, which is the key step in the cyclization process.
Experimental Protocol:
Amide Coupling: In a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), dissolve 2-amino-5-benzoylbenzoic acid (1.0 eq.), an amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.1 eq.), and a coupling agent (e.g., EDC, 1.2 eq.). A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) is added to neutralize the hydrochloride salt and facilitate the coupling reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.
Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is then dried over anhydrous sodium sulfate.
Cyclization: The resulting intermediate is then subjected to cyclization, which can be achieved by heating in a suitable solvent, often with a catalytic amount of acid.
Isolation and Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,4-benzodiazepin-2-one derivative.
Data Summary Table:
Parameter
Value
Starting Material
2-Amino-5-benzoylbenzoic acid
Key Reagents
Amino acid ester hydrochloride, EDC, TEA
Solvent
DCM or DMF
Reaction Temperature
Room temperature to reflux
Yield
Variable, typically 40-70%
Logical Relationship Diagram:
Caption: General pathway for benzodiazepine synthesis.
Conclusion: A Gateway to Diverse Pharmaceutical Scaffolds
2-Benzoyl-5-nitrobenzoic acid, through its conversion to the corresponding amino derivative, serves as a highly valuable and versatile intermediate in the synthesis of a range of pharmaceutically important heterocyclic compounds. The protocols and rationales provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors. The ability to access diverse molecular scaffolds from a common precursor underscores the importance of strategic synthetic planning in the quest for novel and effective therapeutic agents.
References
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2018). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 23(11), 2999. [Link]
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
Bratton, G. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
Siddiqui, Z. N., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100791. [Link]
Technical Notes & Optimization
Troubleshooting
How to improve reaction yield in 2-Benzoyl-5-nitrobenzoic acid synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzoyl-5-nitrobenzoic acid. This document provides in-depth troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzoyl-5-nitrobenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.
Introduction: The Synthetic Challenge
The synthesis of 2-Benzoyl-5-nitrobenzoic acid (C₁₄H₉NO₅) presents a significant chemical challenge rooted in the principles of electrophilic aromatic substitution. The target molecule contains two strongly electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a carboxylic acid group (-COOH). While several synthetic routes are conceivable, the most common strategy involves a Friedel-Crafts acylation. However, the success of this key step is fundamentally hampered by the electronic deactivation of the aromatic ring by these EWGs, often leading to low or no yield. This guide provides strategies to overcome these inherent difficulties.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for 2-Benzoyl-5-nitrobenzoic acid?
A1: The most commonly cited pathway involves a two-step sequence:
Nitration: An appropriate substituted benzoic acid is first nitrated. A common and effective precursor strategy is the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid.[1][2] This precursor has a known regiochemistry and is commercially available.
Friedel-Crafts Acylation: The nitrated precursor then undergoes acylation. This step is the most challenging. An alternative, though less direct route for a similar structure, involves the Friedel-Crafts reaction of 3-nitrophthalic anhydride with benzene, which highlights the feasibility of acylating a deactivated ring under specific conditions.[3]
Q2: My Friedel-Crafts acylation of a 5-nitrobenzoic acid derivative is failing. What is the primary cause?
A2: The primary cause of failure is the severe electronic deactivation of the aromatic ring. Friedel-Crafts reactions are electrophilic aromatic substitutions that require an electron-rich (nucleophilic) aromatic ring to attack the electrophile (the acylium ion). The nitro (-NO₂) and carboxylic acid (-COOH) groups are powerful deactivating groups that withdraw electron density from the ring, making it a very poor nucleophile.[4][5] This deactivation raises the activation energy of the reaction, often to a point where it does not proceed under standard conditions.
Q3: How can I overcome the strong deactivation of the aromatic ring during the acylation step?
A3: Overcoming this deactivation requires forcing conditions. Here are several field-proven strategies:
Increase Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, rendering it inactive.[4] When a carboxylic acid is also present, it too will complex with the catalyst. Therefore, using more than two stoichiometric equivalents of the catalyst is essential to ensure there is enough active catalyst to drive the reaction.
Use a More Potent Catalyst System: While AlCl₃ is standard, a mixed catalyst system may be more effective. A patented process for a similar molecule successfully uses a composite FeCl₃-AlCl₃ catalyst, which demonstrates higher catalytic efficiency for deactivated substrates.[3]
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the high activation barrier. Reactions may need to be heated to 80 °C or higher under reflux.[3] Caution must be exercised as this can also increase the likelihood of side reactions.
Consider an Alternative Route: If direct acylation is unsuccessful, consider a synthesis pathway where the benzoyl group is introduced before the nitro group. However, this complicates the regioselectivity of the subsequent nitration step.
Q4: I'm observing a mixture of isomers after my nitration step. How can I improve the regioselectivity?
A4: The formation of undesired regioisomers, such as 2-chloro-3-nitrobenzoic acid when starting from 2-chlorobenzoic acid, is a common side reaction.[2][6][7] The key to minimizing these byproducts is rigorous temperature control.
Maintain Low Temperatures: The nitration should be performed at low temperatures, ideally between 0-5 °C, throughout the addition of the nitrating agent.[8] This enhances the kinetic selectivity for the desired 5-nitro isomer.
Slow Reagent Addition: The nitrating mixture (concentrated HNO₃ in H₂SO₄) should be added very slowly to the substrate solution to prevent localized temperature spikes that can lead to the formation of unwanted isomers and dinitro byproducts.[6]
Q5: How should I purify the crude 2-Benzoyl-5-nitrobenzoic acid?
A5: Purification is critical for removing unreacted starting materials, isomeric impurities, and colored byproducts.
Recrystallization: This is the most effective method. The choice of solvent is crucial. For polar compounds like this, a mixed solvent system, such as ethanol/water, can be effective.[9] The crude product is dissolved in a minimum amount of the hot "good" solvent (ethanol), and the "poor" solvent (water) is added dropwise until turbidity appears, promoting crystallization upon slow cooling.
Activated Charcoal Treatment: If your product is discolored (e.g., yellow or brown), this is likely due to persistent impurities. During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal and the adsorbed impurities before crystallization.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
Issue
Possible Cause
Recommended Solution & Explanation
Low or No Yield in Acylation Step
1. Deactivated Aromatic Ring: The -NO₂ and -COOH groups make the ring strongly electron-deficient and non-nucleophilic.[4]
• Increase Catalyst: Use >2 equivalents of AlCl₃ to compensate for complexation with both the carboxylic acid and the product ketone. • Use a Composite Catalyst: Employ a mixed FeCl₃-AlCl₃ catalyst system, which has shown higher activity for deactivated substrates.[3] • Increase Temperature: Carefully heat the reaction to reflux (e.g., 70-90 °C) to overcome the high activation energy.[3]
2. Inactive Lewis Acid Catalyst: AlCl₃ and other Lewis acids are extremely hygroscopic and are deactivated by moisture.[4][10]
• Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous grade solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Isomeric Byproducts in Nitration Step
1. High Reaction Temperature: Nitration is an exothermic reaction. Lack of proper cooling leads to poor regioselectivity.
• Strict Temperature Control: Maintain the reaction temperature below 10 °C, and ideally between 0-5 °C, using an ice-salt bath during the entire addition of the nitrating mixture.[6][8]
2. Inhomogeneous Reaction Mixture: Poor mixing can create localized "hot spots" where side reactions occur.
• Vigorous Stirring: Ensure efficient and constant stirring throughout the reaction.
Product is Discolored (Yellow/Brown)
1. Residual Impurities: Colored byproducts from side reactions or starting material degradation are present.
• Recrystallization with Charcoal: During purification, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, boil briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling to crystallize.[9]
2. Oxidation: The amino group in potential precursors or other functional groups can be susceptible to air oxidation, especially at elevated temperatures.
• Use an Inert Atmosphere: If oxidation is suspected, perform workup and purification steps under a nitrogen or argon atmosphere.[9]
Difficult Product Isolation/Purification
1. "Oiling Out": The product separates as a liquid oil instead of a solid during recrystallization.
• Adjust Solvent System: The product may be too soluble or the solvent polarity incorrect. Re-heat the solution to redissolve the oil, add more of the "good" solvent, and then slowly add the "poor" solvent (anti-solvent) while hot. Induce crystallization by scratching the flask with a glass rod.[9]
2. Significant Product Loss: Product is lost during workup or filtration steps.
• Optimize pH for Precipitation: If precipitating the product from an aqueous solution, carefully adjust the pH to minimize its solubility. For this carboxylic acid, acidification to a pH of ~2-3 is typically required.[8] • Minimize Hot Solvent: When recrystallizing, use the absolute minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling.
Key Experimental Protocols
Protocol 1: Nitration of 2-Chlorobenzoic Acid
This protocol describes the synthesis of the key intermediate, 2-chloro-5-nitrobenzoic acid.
Materials:
2-Chlorobenzoic Acid
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Crushed Ice and Deionized Water
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0-5 °C in an ice-salt bath.
Dissolution: Slowly add 10.0 g of 2-chlorobenzoic acid to the cold sulfuric acid in portions, ensuring the temperature remains below 10 °C.[8] Stir until all the solid has dissolved.
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding 5.0 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄, keeping the mixture cool in an ice bath.
Reaction: Add the nitrating mixture to the dropping funnel and add it dropwise to the dissolved 2-chlorobenzoic acid solution over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C throughout the addition.[8]
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.
Workup: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice with vigorous stirring. The crude product will precipitate as a pale solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum. The expected yield is high for a crude product that can be carried to the next step.
This protocol is an adapted, high-temperature procedure for the challenging acylation of a deactivated substrate, based on principles from related syntheses.[3]
Setup: Assemble a reflux apparatus with a round-bottom flask, condenser, and drying tube. Ensure all glassware is rigorously dried. The reaction must be performed under an inert (N₂ or Ar) atmosphere.
Catalyst Suspension: To the flask, add anhydrous benzene (3 eq). With stirring, add anhydrous AlCl₃ (1.5 eq) and anhydrous FeCl₃ (0.2 eq). Note: This mixed catalyst system is suggested to improve reactivity.[3]
Heating: Heat the stirred suspension to reflux (~80 °C) for 30 minutes.
Substrate Addition: Slowly and carefully add the 2-chloro-5-nitrobenzoic acid (1 eq) in small portions to the refluxing mixture. Caution: Off-gassing (HCl) may occur.
Reaction: Continue to stir the reaction at reflux for 3-4 hours. Monitor the reaction progress by TLC (a suitable mobile phase might be ethyl acetate/hexanes with a small amount of acetic acid).
Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl to hydrolyze the aluminum complexes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization as described in the FAQ section.
Visual Diagrams
Synthetic Pathway and Key Challenges
Caption: Synthetic route with key challenges.
Troubleshooting Workflow: Low Acylation Yield
Caption: Decision tree for troubleshooting low yield.
References
Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
Google Patents. (1965). US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof.
Google Patents. (n.d.). CN114539066B - Method for synthesizing 2-benzoyl-3-nitrobenzoic acid.
Truman ChemLab. (2013). Multistep Synthesis Nitration. Retrieved from [Link]
Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
ACS Publications. (2017). Intensification of Nitrobenzaldehydes Synthesis from Benzyl Alcohol in a Microreactor. Organic Process Research & Development. Retrieved from [Link]
YouTube. (2021). Friedel Crafts Alkylation & Acylation. Retrieved from [Link]
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
Troubleshooting common impurities in 2-Benzoyl-5-nitrobenzoic acid production
Welcome to the Technical Support Center for the synthesis of 2-Benzoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and imp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-Benzoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the production of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Benzoyl-5-nitrobenzoic acid, and what are the key differences?
A1: There are two principal and well-established synthetic pathways to produce 2-Benzoyl-5-nitrobenzoic acid.[1] The choice between them often depends on the available starting materials, desired purity profile, and scale of the reaction.
Route 1: Nitration of 2-Benzoylbenzoic Acid. This is a direct approach where 2-benzoylbenzoic acid is nitrated using a mixture of concentrated nitric and sulfuric acids. The primary advantage is the reduced number of synthetic steps. However, controlling the regioselectivity can be challenging, often leading to a mixture of isomers.[1]
Route 2: Friedel-Crafts Acylation of 3-Nitrobenzoic Acid. This method involves the acylation of 3-nitrobenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] This route can offer better control over the final product's isomeric purity, as the starting material already contains the nitro group in the desired position.
Q2: I'm seeing multiple spots on my TLC after nitrating 2-benzoylbenzoic acid. What are the likely isomeric impurities?
A2: When nitrating 2-benzoylbenzoic acid, the directing effects of the two substituents on the benzene ring come into play. The carboxylic acid group is a meta-director, while the benzoyl group is also a meta-director.[4] This leads to a complex product mixture if the reaction conditions are not carefully controlled.
The primary impurities are positional isomers of the desired product. The main isomers you are likely observing are:
2-Benzoyl-4-nitrobenzoic acid: Formation of this isomer can occur due to the competing directing effects.
Dinitro-substituted by-products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), dinitration of the aromatic rings can occur.
To minimize the formation of these impurities, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent and to carefully monitor the reaction progress.
Q3: My Friedel-Crafts acylation of 3-nitrobenzoic acid is giving a low yield and appears to have several by-products. What could be the cause?
A3: Low yields and the presence of by-products in a Friedel-Crafts acylation of a deactivated substrate like 3-nitrobenzoic acid can stem from several factors. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[5]
Common issues and their causes include:
Incomplete Reaction: Due to the deactivated nature of the starting material, the reaction may be sluggish. Ensure you are using a sufficient amount of a potent Lewis acid catalyst (often a stoichiometric amount or more is required with deactivated substrates) and that the reaction is allowed to proceed for an adequate duration.[6]
Unreacted Starting Materials: Residual 3-nitrobenzoic acid and benzoyl chloride are common impurities if the reaction does not go to completion.
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is moisture-sensitive and can hydrolyze to benzoic acid, which will not participate in the acylation reaction. Ensure all glassware is dry and anhydrous conditions are maintained.
Formation of Benzoic Anhydride: Benzoyl chloride can react with any benzoic acid present to form benzoic anhydride, which can also act as an acylating agent, though it may have different reactivity.
Troubleshooting Guide: Common Impurities and Solutions
This section provides a more in-depth look at specific impurities, their identification, and methods for their removal.
Mitigation: Strict temperature control during nitration. Removal: Fractional crystallization or preparative HPLC.
Unreacted 2-Benzoylbenzoic Acid
Incomplete nitration
TLC, HPLC
Mitigation: Ensure complete reaction by monitoring with TLC. Removal: Recrystallization.[9][10][11][12][13]
Unreacted 3-Nitrobenzoic Acid
Incomplete Friedel-Crafts acylation
TLC, HPLC
Mitigation: Optimize reaction conditions (catalyst amount, time, temperature). Removal: Recrystallization.
Benzoic Acid
Hydrolysis of benzoyl chloride in Friedel-Crafts acylation
HPLC, GC-MS
Mitigation: Use anhydrous reagents and solvents. Removal: Recrystallization.
Poly-acylated or Poly-nitrated Products
Harsh reaction conditions
Mass Spectrometry, NMR
Mitigation: Use milder reaction conditions (lower temperature, shorter reaction time). Removal: Column chromatography or recrystallization.
Analytical Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This method is suitable for determining the purity of 2-Benzoyl-5-nitrobenzoic acid and detecting common impurities.
Instrumentation:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
A: 0.1% Phosphoric acid in water
B: Acetonitrile
Gradient Elution:
Start with a composition of 70% A and 30% B.
Linearly increase to 90% B over 15 minutes.
Hold at 90% B for 5 minutes.
Return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: ¹H NMR for Isomer Identification
¹H NMR spectroscopy is a powerful tool for distinguishing between isomers of nitro-substituted benzoic acids.[7][8]
Solvent: DMSO-d₆ or CDCl₃
Procedure:
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Acquire the ¹H NMR spectrum.
Analyze the aromatic region (typically 7.5-8.5 ppm). The splitting patterns and chemical shifts of the aromatic protons will be distinct for each isomer due to the different electronic environments created by the substituents.
Purification Protocol
Protocol 3: Recrystallization of 2-Benzoyl-5-nitrobenzoic Acid
Recrystallization is an effective method for purifying the crude product and removing many of the common impurities.[9][10][11][12][13]
Solvent System: A mixture of ethanol and water is often effective.
Procedure:
Dissolve the crude 2-Benzoyl-5-nitrobenzoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.
While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
Add a few more drops of hot ethanol until the solution becomes clear again.
Allow the flask to cool slowly to room temperature. Covering the flask can promote the formation of larger, purer crystals.
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol-water mixture.
Dry the purified crystals in a vacuum oven.
Visual Diagrams
Caption: Primary synthetic routes to 2-Benzoyl-5-nitrobenzoic acid.
Caption: General workflow for troubleshooting and purification.
References
Azizi, N., & Saidi, M. R. (2003). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of Organometallic Chemistry, 687(1), 1-18. Available from: [Link]
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
Bláha, J., & Weichet, J. (2008). NMR-spectroscopic investigation of o-nitrosobenzoic acid. Magnetic Resonance in Chemistry, 46(12), 1163-1167. Available from: [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points. (2002, September 17). Retrieved from [Link]
Liu, J., Cheng, J., Zhao, J., Zhao, Y., Li, L., & Zhang, H. (2003). Electronic Supplementary Material (ESI) for RSC Advances. Synthesis, 2003(17), 2661-2666. Available from: [Link]
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Organic Chemistry Basics. (2021, February 18). Nitration of benzoic acid [Video]. YouTube. Retrieved from [Link]
U.S. Patent No. 4,431,840. (1984). Washington, DC: U.S. Patent and Trademark Office.
Hossain, M. A., & Uddin, M. N. (2014). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 91(10), 1665-1668. Available from: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
European Patent No. 1853548. (2007). Munich, Germany: European Patent Office.
Shi, M., & Feng, Y. S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235-3237. Available from: [Link]
U.S. Patent No. 5,977,418. (1999). Washington, DC: U.S. Patent and Trademark Office.
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
U.S. Patent No. 7,094,923. (2006). Washington, DC: U.S. Patent and Trademark Office.
J P McCormick. (2014, February 15). Oxidation of Alkylbenzenes to Make Benzoic Acids [Video]. YouTube. Retrieved from [Link]
NextSDS. (n.d.). 2-Benzoyl-5-nitrobenzoic acid — Chemical Substance Information. Retrieved from [Link]
SpectraBase. (n.d.). 3-Nitro-benzoic acid. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
Chinese Patent No. 102329237. (2012). Beijing, CN: National Intellectual Property Administration.
PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
Li, X., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2017). Selective oxidation of benzyl alcohols to benzoic acid catalyzed by eco-friendly cobalt thioporphyrazine catalyst supported on silica-coated magnetic nanospheres. Journal of Environmental Sciences, 60, 84-90. Available from: [Link]
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757. Available from: [Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges with 2-Benzoyl-5-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals overcome the severe aqueous solubility limitat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-Benzoyl-5-nitrobenzoic acid.
Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the compound and provides self-validating, step-by-step protocols to ensure your solubilization strategy is both effective and reproducible.
Molecular Profiling: Understanding the Causality of Poor Solubility
Q: Why is 2-Benzoyl-5-nitrobenzoic acid inherently poorly soluble in aqueous media?
A: The poor aqueous solubility of 2-Benzoyl-5-nitrobenzoic acid is a direct consequence of its rigid, highly lipophilic molecular architecture and its strong crystal lattice.
High Crystal Lattice Energy: The compound exhibits a relatively high melting point of approximately 150–155 °C[1]. Carboxylic acids frequently form highly stable, hydrogen-bonded dimers in their crystalline state, which require a significant energetic input to break apart in water[2].
Hydrophobicity: The diaryl ketone backbone and the electron-withdrawing nitro group create a bulky, hydrophobic surface area. Water molecules must form a highly ordered cavity to accommodate this structure, resulting in an unfavorable entropic penalty.
To overcome this, we must either disrupt the crystal lattice via ionization, lower the dielectric constant of the solvent, or physically shield the hydrophobic regions from water.
Solubilization Strategy Workflow
Before proceeding to the specific protocols, use the decision tree below to select the most appropriate solubilization method based on your downstream assay tolerances.
Caption: Decision tree for selecting a solubilization strategy for 2-Benzoyl-5-nitrobenzoic acid.
Q: How can I leverage the carboxylic acid moiety to improve solubility without altering the molecule's core structure?
A: By exploiting the pH-partition hypothesis. The estimated pKa of the carboxylic acid group in 2-Benzoyl-5-nitrobenzoic acid is approximately 3.0–3.5 due to the electron-withdrawing effects of the nitro and benzoyl groups. Adjusting the pH of your media to at least 2 units above the pKa (pH > 5.5) will result in >99% ionization, converting the compound into a highly soluble sodium or potassium salt[3].
Protocol: In Situ Salt Screening
Suspension: Weigh 10 mg of 2-Benzoyl-5-nitrobenzoic acid and suspend it in 5 mL of purified water (yielding a cloudy suspension).
Titration: Dropwise, add 0.1 M NaOH while continuously monitoring the pH with a calibrated micro-pH probe.
Equilibration: Once the pH reaches 7.0–7.4, stop the titration. Stir the solution at 300 RPM for 24 hours at room temperature to ensure thermodynamic equilibrium.
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.
Validation:(Self-Validating System) Analyze the filtrate via reverse-phase HPLC-UV. The presence of a single peak matching the retention time of the parent compound confirms that the alkaline conditions did not induce degradation (e.g., hydrolysis of the benzoyl group).
Troubleshooting Guide 2: Co-Solvency
Q: My downstream assay requires a slightly acidic pH where the compound remains unionized. How can I dissolve it?
A: You must lower the dielectric constant of the aqueous mixture using water-miscible organic co-solvents. Co-solvents like DMSO or PEG400 reduce the interfacial tension between the hydrophobic drug and the aqueous phase, significantly increasing solubility[4].
Protocol: Co-Solvent Addition
Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock solution (e.g., 50 mM).
Aqueous Dilution: Slowly spike the DMSO stock into your aqueous buffer under vigorous vortexing to prevent localized supersaturation and precipitation.
Validation:(Self-Validating System) Measure the optical density (OD) of the final solution at 600 nm. An OD600 reading of < 0.05 confirms the absence of colloidal aggregates or micro-precipitates, validating true solution state.
Q: Organic solvents are toxic to my cell-based assay, and pH adjustment is not an option. Is there a biocompatible, solvent-free method?
A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) complexation is the optimal strategy. The hydrophobic cavity of the cyclodextrin molecule encapsulates the lipophilic benzoyl and nitroaromatic rings, while its hydrophilic exterior maintains excellent aqueous solubility[5].
Caption: Step-by-step workflow for the co-evaporation method of cyclodextrin complexation.
Protocol: Co-Evaporation Method
Preparation: Dissolve HP-β-CD in purified water to form a 10% (w/v) solution. Separately, dissolve 2-Benzoyl-5-nitrobenzoic acid in a minimal volume of ethanol.
Complexation: Slowly add the ethanol solution to the aqueous HP-β-CD solution under continuous magnetic stirring. Stir for 24 hours to allow the inclusion complex to form.
Solvent Removal: Remove the ethanol using a rotary evaporator under vacuum at 40 °C.
Lyophilization: Freeze the remaining aqueous solution at -80 °C and lyophilize for 48 hours to obtain a dry, flowable powder.
Validation:(Self-Validating System) Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The complete disappearance of the sharp endothermic melting peak of 2-Benzoyl-5-nitrobenzoic acid (~150–155 °C) validates that true molecular inclusion has occurred, proving it is not merely a physical mixture.
Quantitative Data Summary
The table below summarizes the expected solubility gains based on the physicochemical mechanisms discussed above.
Technical Support Center: Preventing Thermal Degradation of 2-Benzoyl-5-nitrobenzoic Acid
Welcome to the Technical Support Center for the handling, storage, and thermal stability management of 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8). Designed for researchers, analytical scientists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the handling, storage, and thermal stability management of 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8). Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot degradation issues and implement self-validating storage protocols.
Core Mechanistic FAQs: Understanding the Degradation
Q: Why is 2-Benzoyl-5-nitrobenzoic acid highly susceptible to thermal degradation during storage?A: The instability is fundamentally driven by the synergistic electronic effects of its functional groups. The compound features a carboxylic acid group flanked by an electron-withdrawing benzoyl group at the ortho position and a strongly electron-withdrawing nitro group at the meta position (position 5). The nitro group deactivates the aromatic ring but facilitates C-C bond cleavage at the carboxylate site. By stabilizing the developing negative charge on the aromatic ring during the loss of CO₂, it lowers the activation energy for unimolecular thermal decarboxylation, releasing carbon dioxide gas and yielding nitrobenzophenone derivatives 1. Furthermore, while its dense monoclinic crystal packing (space group P2₁/c) provides baseline thermodynamic stability, exceeding specific thermal activation thresholds disrupts this lattice, triggering rapid degradation 2.
Q: What are the visible or analytical signs that thermal degradation has occurred?A:
Physical Indicators: Pressure build-up in sealed containers (due to CO₂ evolution from decarboxylation) and discoloration. The powder may shift from a pale yellow to a dark orange or brown hue due to nitro group reduction or the formation of complex azo-derivatives 3.
Analytical Indicators: HPLC-UV analysis will show a reduction in the parent peak area and the emergence of lower molecular weight peaks corresponding to decarboxylated byproducts.
Troubleshooting Guide: Common Storage Issues
Issue 1: Vials are pressurized or popping caps upon retrieval from storage.
Root Cause: The storage temperature exceeded the safe threshold, providing the ambient kinetic energy required to overcome the activation energy barrier (approx. 131–203 kJ/mol for nitrobenzoic acid derivatives) for thermal decarboxylation 4.
Resolution: Immediately vent the affected containers under a fume hood. Discard compromised batches, as the stoichiometric ratio of your reagent is now unknown. Transition immediately to the cold-storage protocol detailed in Section 4.
Issue 2: Batch-to-batch variability in synthetic yield when using stored aliquots.
Root Cause: Micro-condensation inside the storage container during repeated freeze-thaw cycles. Moisture acts as a catalyst for localized hydrolysis of the benzoyl group and accelerates thermal degradation pathways.
Resolution: Implement a desiccated secondary containment strategy. Never open cold containers until they have fully equilibrated to room temperature.
Quantitative Data: Thermal Stability Metrics
To predict and mitigate degradation, it is critical to understand the kinetic parameters of the compound. The table below summarizes the thermal decomposition metrics derived from differential scanning calorimetry (DSC) and structural data.
To ensure absolute trustworthiness, the following protocol acts as a closed-loop, self-validating system. By integrating QA/QC checks before and after storage, researchers can definitively prove that the storage conditions maintained the chemical integrity of the compound.
Step-by-Step Methodology: Inert-Atmosphere Aliquoting and Cold Storage
Step 1: Baseline QA/QC (Validation Input)
Perform HPLC-UV (at 254 nm) and Karl Fischer titration on the bulk material upon receipt. Record the baseline purity and moisture content.
Self-Validation Logic: If purity is <98% at receipt, the material is already thermally compromised; do not proceed to long-term storage.
Step 2: Desiccation and Equilibration
Transfer the bulk material to a vacuum desiccator containing anhydrous calcium sulfate for 24 hours at room temperature.
Causality: Removing surface moisture prevents water from acting as a nucleophile or catalyst during long-term storage.
Step 3: Aliquoting under Inert Atmosphere
Move the desiccated material into a glove box purged with high-purity Argon (Ar) or Nitrogen (N₂). Weigh out single-use aliquots into amber glass vials.
Causality: Amber glass prevents photo-induced excitation of the nitro group. The inert atmosphere displaces oxygen and ambient humidity, preventing oxidative degradation.
Step 4: Sealing and Secondary Containment
Seal the vials with PTFE-lined caps. Place the sealed vials into a secondary Mylar bag with a color-indicating desiccant packet, and vacuum seal the bag.
Step 5: Temperature-Controlled Storage
Store the sealed bags in a continuously monitored 2–8°C refrigerator.
Causality: Maintaining the temperature well below the thermal decomposition onset prevents the molecules from reaching the activation energy required for decarboxylation.
Step 6: Retrieval and Equilibration (Validation Output)
Before use, remove the required aliquot from the refrigerator and allow it to equilibrate to room temperature for at least 60 minutes before opening the Mylar bag.
Self-Validation Logic: Run a rapid TLC or HPLC check against the baseline data from Step 1. Identical Rf values or retention times definitively confirm the storage protocol's success.
Visualizations
Pathway 1: Thermal Degradation Mechanisms
Mechanistic pathway of 2-Benzoyl-5-nitrobenzoic acid thermal degradation.
Pathway 2: Self-Validating Storage Workflow
Self-validating SOP for the storage and retrieval of 2-Benzoyl-5-nitrobenzoic acid.
Technical Support Center: Scaling Up the Synthesis of 2-Benzoyl-5-nitrobenzoic Acid
Welcome to the technical support center for the industrial-scale synthesis of 2-Benzoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the industrial-scale synthesis of 2-Benzoyl-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory to industrial production. We will delve into common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure a safe, efficient, and high-yield process.
I. Synthesis Overview: Pathways and Considerations
The synthesis of 2-Benzoyl-5-nitrobenzoic acid on an industrial scale primarily follows a two-step pathway:
Friedel-Crafts Acylation: Reaction of 4-nitrotoluene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-benzoyl-5-nitrotoluene.
Oxidation: Subsequent oxidation of the methyl group of 2-benzoyl-5-nitrotoluene to a carboxylic acid, yielding the final product.
Alternative routes, such as the direct nitration of 2-benzoylbenzoic acid, are generally less favored on an industrial scale due to challenges with regioselectivity, leading to difficult-to-separate isomeric byproducts.[1]
Reaction Pathway Diagram
Caption: Two-step synthesis of 2-Benzoyl-5-nitrobenzoic acid.
II. Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of 4-nitrotoluene the preferred first step over direct nitration of 2-benzoylbenzoic acid?
A1: The primary reason is regiocontrol . The nitro group in 4-nitrotoluene directs the incoming benzoyl group to the ortho position, leading to the desired 2-benzoyl-5-nitrotoluene isomer with high selectivity. Direct nitration of 2-benzoylbenzoic acid would result in a mixture of isomers that are challenging and costly to separate on a large scale.[1]
Q2: What are the most critical safety precautions to consider during the scale-up of this synthesis?
A2: The Friedel-Crafts acylation is highly exothermic and generates hydrogen chloride (HCl) gas. Proper temperature control is crucial to prevent runaway reactions.[2] The oxidation step often involves strong oxidizing agents and requires careful handling to avoid uncontrolled reactions. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[3][4][5] An emergency shower and eyewash station should be readily accessible.[6][4]
Q3: What are the common impurities, and how can they be minimized?
A3: Common impurities include unreacted starting materials, isomeric byproducts from the acylation step, and over-oxidized or incompletely oxidized products. To minimize these, ensure precise control over reaction stoichiometry, temperature, and time.[2][7] High-purity starting materials are also essential. Purification of the final product is typically achieved through recrystallization.
Q4: Can alternative Lewis acids be used for the Friedel-Crafts acylation?
A4: While aluminum chloride is the most common Lewis acid for this reaction, others like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[8] However, their catalytic activity and the optimal reaction conditions may vary. A composite FeCl₃-AlCl₃ catalyst has also been reported to show high efficiency.[9] It is important to note that a stoichiometric amount of the Lewis acid is generally required because the product ketone forms a stable complex with it.[10]
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause
Troubleshooting Action
Scientific Rationale
Inadequate Catalyst Activity
Use fresh, anhydrous aluminum chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[2]
Lewis acids like AlCl₃ are highly sensitive to moisture, which deactivates the catalyst by hydrolysis.
Poor Mixing
Optimize the agitation speed and impeller design for the reactor volume to ensure homogeneous mixing.[2]
Inefficient mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and side product formation.
Suboptimal Reaction Temperature
Maintain the reaction temperature within the optimized range. Monitor the reaction progress using techniques like TLC or HPLC.[2][7]
The Friedel-Crafts acylation is temperature-sensitive. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions.
Incorrect Stoichiometry
Carefully control the molar ratios of reactants and catalyst.
An excess or deficit of any reactant can lead to incomplete conversion or the formation of byproducts.
Issue 2: Incomplete Oxidation of 2-Benzoyl-5-nitrotoluene
Potential Cause
Troubleshooting Action
Scientific Rationale
Insufficient Oxidizing Agent
Ensure the correct stoichiometric amount of the oxidizing agent (e.g., sodium dichromate) is used.[11]
The oxidation of a methyl group to a carboxylic acid requires a sufficient amount of the oxidizing species.
Inadequate Reaction Time or Temperature
Increase the reaction time or temperature as needed, while carefully monitoring for potential side reactions.[7]
Oxidation reactions often require sufficient thermal energy and time to proceed to completion.
Poor Solubility of the Intermediate
Consider the use of a co-solvent to improve the solubility of the starting material in the reaction medium.
Improved solubility ensures better contact between the reactant and the oxidizing agent, facilitating a more complete reaction.
Issue 3: Difficulty in Product Purification
Potential Cause
Troubleshooting Action
Scientific Rationale
Presence of Oily Impurities
During workup, after precipitation of the crude product, wash thoroughly with a suitable solvent to remove soluble impurities.
Oily byproducts can hinder the crystallization of the desired product.
Fine Precipitate Clogging Filter
Optimize the precipitation conditions (e.g., cooling rate, pH adjustment) to obtain larger crystals.[2]
Slower cooling and controlled pH adjustment can promote the growth of larger, more easily filterable crystals.
Incomplete Removal of Metal Salts
After oxidation with metal-based reagents, wash the crude product with a dilute acid solution to remove residual metal salts.[11]
Metal salt impurities can co-precipitate with the product and affect its purity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
IV. Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 4-Nitrotoluene
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Nitrotoluene
137.14
137.1 g
1.0
Benzoyl Chloride
140.57
147.6 g (122.5 mL)
1.05
Aluminum Chloride (anhydrous)
133.34
146.7 g
1.1
Dichloromethane (anhydrous)
-
1 L
-
Procedure:
To a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl), add anhydrous dichloromethane and anhydrous aluminum chloride.
Cool the mixture to 0-5 °C with constant stirring.
Slowly add benzoyl chloride to the suspension over 30-45 minutes, maintaining the temperature below 10 °C.
Add 4-nitrotoluene dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto crushed ice and concentrated HCl.
Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-benzoyl-5-nitrotoluene.
Protocol 2: Oxidation of 2-Benzoyl-5-nitrotoluene
Materials:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Benzoyl-5-nitrotoluene
241.24
241.2 g
1.0
Sodium Dichromate (dihydrate)
298.00
695.3 g
2.33
Sulfuric Acid (conc.)
98.08
912.1 g (495.7 mL)
9.3
Water
-
1.5 L
-
Procedure:
In a reactor equipped with a mechanical stirrer and a reflux condenser, suspend 2-benzoyl-5-nitrotoluene and sodium dichromate in water.
With vigorous stirring, slowly add concentrated sulfuric acid. The addition is exothermic, and the temperature should be carefully controlled.[11]
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.[11]
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into a larger volume of cold water to precipitate the crude product.
Filter the crude product and wash it thoroughly with water to remove chromium salts.
To further purify, suspend the crude product in a dilute sulfuric acid solution, heat gently, cool, and filter again.[11]
Dissolve the product in a dilute sodium hydroxide solution, filter to remove any remaining inorganic impurities, and then re-precipitate the product by acidifying the filtrate with dilute sulfuric acid.[11]
Filter the purified 2-Benzoyl-5-nitrobenzoic acid, wash with cold water, and dry under vacuum.
V. References
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Nomiya, K., et al. (n.d.). Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. ScienceDirect. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids. Retrieved from
Truman State University. (2013, July 15). Multistep Synthesis Nitration. Retrieved from [Link]
Zhang, Y., & Su, W. (2025, April 22). Progress in Continuous-flow Oxidation of Aromatic Hydrocarbons. Thieme Connect. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide. Retrieved from [Link]
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
ACS Publications. (2021, September 16). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
National Institutes of Health. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers. Retrieved from
Google Patents. (n.d.). CN114539066B - Method for synthesizing 2-benzoyl-3-nitrobenzoic acid. Retrieved from
Organic Syntheses. (n.d.). Peroxide, bis(p-nitrobenzoyl). Retrieved from [Link]
ACS Publications. (2021, July 20). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Retrieved from [Link]
Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid. Retrieved from
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2025, May 15). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in drug development, environmental toxicology, and materials science, 2-Benzoyl-5-nitrobenzoic acid (C₁₄H₉NO₅) serves as both a critical synthetic intermediate and a model compound for studying nitroaromatic degradation. Analyzing this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Its polyfunctional nature—comprising a carboxylic acid, a benzoyl ketone, and a nitro group—results in highly complex, pathway-dependent gas-phase fragmentation.
This guide objectively compares the fragmentation behavior of 2-Benzoyl-5-nitrobenzoic acid against its structural analogs to elucidate mechanistic causality. Furthermore, it compares the analytical performance of the two primary mass spectrometry platforms—Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS) —to help you select the optimal workflow for your experimental objectives.
Part 1: Mechanistic Causality in Gas-Phase Fragmentation
To accurately identify and quantify 2-Benzoyl-5-nitrobenzoic acid, one must understand the thermodynamic drivers behind its fragmentation in both negative and positive electrospray ionization (ESI) modes.
Negative Ionization (ESI-): Competing Pathways
In ESI-, the carboxylic acid readily deprotonates to yield the
[M−H]−
precursor ion at exact mass m/z 270.0400 . Upon collision-induced dissociation (CID), this ion exhibits two competing fragmentation pathways dictated by its specific functional groups:
Pathway A (Decarboxylation & Ring Closure): Standard benzoate derivatives typically undergo thermal and collision-induced decarboxylation (loss of
CO2
, -44 Da)[2]. For 2-benzoylbenzoate scaffolds, this is not a simple bond cleavage. The expulsion of
CO2
generates a reactive phenide intermediate that rapidly undergoes an intramolecular nucleophilic attack on the pendant phenyl group, forming a highly stable ring-closed product at m/z 226.0502 [2].
Pathway B (Nitro-Directed Radical Expulsion): The presence of the highly electronegative nitro group at the 5-position introduces a competing, odd-electron fragmentation pathway. Nitroaromatic compounds characteristically expel
NO2∙
(-46 Da) and
NO∙
(-30 Da) radicals, leading to distonic radical anions such as m/z 224.0471 [1].
Positive Ionization (ESI+): The Ortho-Effect
In ESI+, the molecule protonates to form
[M+H]+
at m/z 272.0556 . Unlike the complex competing pathways in negative mode, the positive-mode fragmentation is dominated by a single, highly specific structural phenomenon known as the ortho-effect .
Because the carboxylic acid is positioned ortho to the benzoyl ketone, the spatial proximity of these two oxygen-rich groups drives an exclusive, thermodynamically favorable loss of
H2O
(-18 Da) upon CID, yielding a dominant fragment at m/z 254.0450 . This behavior is highly conserved across regioisomeric aromatic ketocarboxylic acids and serves as a definitive diagnostic marker for the 2-benzoyl substitution pattern[3].
Gas-phase fragmentation pathways of 2-Benzoyl-5-nitrobenzoic acid in ESI- and ESI+ modes.
Part 2: Analytical Platform Comparison (HRMS vs. QqQ)
When establishing an analytical method for 2-Benzoyl-5-nitrobenzoic acid, the choice of mass analyzer dictates the integrity of your data. Because the loss of
CO2
(-44 Da) and
NO2∙
(-46 Da) result in fragments that are only 2 Daltons apart, platform selection is critical to avoid cross-talk and false positives.
Expert Insight: If your goal is strictly trace-level quantification, the QqQ is the superior alternative due to its unmatched duty cycle and sensitivity in MRM mode. However, if you are profiling degradation products or analyzing complex biological matrices, HRMS is mandatory. A QqQ may struggle to resolve the m/z 226 and m/z 224 fragments if the quadrupoles are poorly calibrated, whereas HRMS easily resolves the exact mass defects, ensuring absolute structural confidence.
Decision logic for selecting LC-MS analytical platforms based on experimental objectives.
Part 3: Self-Validating Experimental Protocol
To ensure data trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. It leverages the unique chemical properties of 2-Benzoyl-5-nitrobenzoic acid to maximize signal while actively monitoring for interferences.
Step 1: Sample Preparation
Protocol: Dissolve analytical standards and extract samples in a 50:50 Methanol:Water diluent.
Causality: Highly organic solvents can cause the precipitation of polar metabolites, while 100% aqueous solutions risk the adsorption of the hydrophobic benzoyl core to plasticware. A 50:50 mixture ensures optimal solvation of the entire amphiphilic structure.
Step 2: Chromatographic Separation
Column: Biphenyl stationary phase (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.5).
Mobile Phase B: Methanol.
Causality: Standard C18 columns often yield poor retention for planar aromatic acids. A biphenyl phase leverages
π−π
interactions, offering superior retention and resolution. Furthermore, strong acidic modifiers (like 0.1% Formic Acid) suppress the deprotonation of the carboxylic acid, drastically reducing ESI- sensitivity. Ammonium formate buffers the system while maintaining the molecule in its ionized
[M−H]−
state prior to aerosolization.
Step 3: MS Source Optimization (ESI-)
Capillary Voltage: -2.5 kV to -3.0 kV.
Desolvation Temperature: 300 °C – 350 °C.
Causality: Nitroaromatics are highly prone to in-source thermal degradation[1]. Keeping the desolvation temperature moderate prevents the premature, thermally-induced loss of the carboxylate group before the parent ion can be isolated by the first quadrupole.
Step 4: Data Acquisition & Self-Validation
Protocol: Acquire data in Scheduled MRM (QqQ) or PRM (HRMS) mode.
System Suitability (The Validation Check): Continuously monitor the ion ratio of the quantifier to the qualifier transition. Because the loss of
NO2∙
requires slightly higher collision energy than decarboxylation, establishing a baseline ratio is critical. A stable ion ratio (±15% variance) across the entire width of the chromatographic peak validates that the signal is pure and free from co-eluting isobaric matrix interferences.
References
Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.[Link]
Perez, E. H., Schleif, T., Messinger, J. P., Rullán Buxó, A. G., Moss, O. C., Greis, K., & Johnson, M. A. (2022). "Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation." Journal of the American Society for Mass Spectrometry, 33(10), 1914-1920.[Link]
Amundson, L. M., Owen, B. C., Gallardo, V. A., Habicht, S. C., Fu, M., Shea, R. C., Mossman, A. B., & Kenttämaa, H. I. (2011). "Differentiation of regioisomeric aromatic ketocarboxylic acids by positive mode atmospheric pressure chemical ionization collision-activated dissociation tandem mass spectrometry in a linear quadrupole ion trap mass spectrometer." Journal of the American Society for Mass Spectrometry, 22(4), 670-682.[Link]
Comparative
Comparative Reactivity Profile: 2-Benzoyl-5-nitrobenzoic Acid vs. 2-Benzoylbenzoic Acid
As a Senior Application Scientist, selecting the right building blocks for anthraquinone synthesis, dye development, or pharmaceutical scaffolding requires a deep understanding of how electronic effects dictate chemical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the right building blocks for anthraquinone synthesis, dye development, or pharmaceutical scaffolding requires a deep understanding of how electronic effects dictate chemical reactivity. This guide provides an objective, data-backed comparison between the standard 2-benzoylbenzoic acid (BBA) and its deactivated derivative, 2-benzoyl-5-nitrobenzoic acid (5-NO2-BBA) .
By analyzing the mechanistic causality behind their reactivity, we can engineer experimental workflows that are robust, predictable, and self-validating.
Electronic Effects & Mechanistic Causality
The fundamental difference in reactivity between BBA and 5-NO2-BBA stems from the presence of the strongly electron-withdrawing nitro (-NO
2
) group at the 5-position of the benzoic acid ring. This single substitution fundamentally alters the molecule's electronic landscape through both inductive and resonance withdrawal[1].
Carboxylic Acid Acidity: The -NO
2
group is situated para to the carboxylic acid. By stabilizing the resulting carboxylate anion via resonance, the nitro group significantly lowers the pKa of 5-NO2-BBA compared to BBA.
Acylium Ion Formation (Cyclization Barrier): The synthesis of anthraquinones relies on an intramolecular Friedel-Crafts acylation. The carboxylic acid must first be protonated and dehydrated to form a highly reactive acylium ion. In 5-NO2-BBA, the electron-withdrawing nitro group strongly destabilizes this adjacent positive charge. Consequently, the activation energy (
Ea
) for acylium formation is much higher, demanding harsher dehydrating conditions [2].
Ketone Electrophilicity: The bridging ketone in 5-NO2-BBA is flanked by an electron-deficient nitrophenyl ring. This increases the partial positive charge (
δ+
) on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., by hydrazines or amines) than the ketone in BBA.
Logical relationship between the nitro group and resulting chemical reactivity.
Quantitative Reactivity Comparison
To guide protocol design, the following table summarizes the quantitative and qualitative reactivity differences between the two substrates.
Parameter / Property
2-Benzoylbenzoic Acid (BBA)
2-Benzoyl-5-nitrobenzoic Acid (5-NO2-BBA)
Mechanistic Rationale
Estimated pKa
~3.4 - 3.5
~2.5 - 2.8
-NO
2
group stabilizes the carboxylate anion via para-resonance.
Cyclization Catalyst
Conc. H
2
SO
4
, Zeolite Beta [1]
Fuming H
2
SO
4
(Oleum) or Polyphosphoric Acid
-NO
2
destabilizes the acylium ion intermediate, requiring extreme acidity.
Cyclization Temp.
80 - 100 °C
130 - 150 °C
Higher activation energy (
Ea
) required to force dehydration in 5-NO2-BBA.
Ketone Electrophilicity
Moderate
High
Inductive withdrawal by the nitrophenyl ring activates the carbonyl carbon.
Primary Product
Anthraquinone
2-Nitroanthraquinone
Intramolecular electrophilic aromatic substitution on the unsubstituted ring [3].
Experimental Workflows: Self-Validating Protocols
When designing a synthesis protocol, every step must include a self-validating mechanism to ensure the integrity of the reaction before proceeding to complex purification. Below is the comparative methodology for the cyclodehydration of both substrates into their respective anthraquinones.
Objective: Synthesize and isolate anthraquinone and 2-nitroanthraquinone, demonstrating the required shift in catalytic severity.
Step-by-Step Methodology:
Substrate Preparation: In two separate, flame-dried 100 mL round-bottom flasks equipped with reflux condensers, add 10 mmol of BBA (Flask 1) and 10 mmol of 5-NO2-BBA (Flask 2).
Catalyst Addition (Causality-Driven):
Flask 1 (BBA): Add 15 mL of concentrated (98%) H
2
SO
4
. The standard acidity is sufficient to protonate the BBA carboxyl group.
Flask 2 (5-NO2-BBA): Add 15 mL of 20% Oleum (fuming sulfuric acid). Causality: The extreme acidity and dehydrating power of SO
3
are mandatory to overcome the electronic deactivation caused by the nitro group [2].
Thermal Activation: Heat Flask 1 to 90°C and Flask 2 to 140°C. Maintain stirring for 2 hours.
Quenching: Carefully pour the hot reaction mixtures over 100 g of crushed ice.
Self-Validating Checkpoint (Alkaline Wash): Filter the resulting precipitates. Wash the filter cake thoroughly with a 5% aqueous Na
2
CO
3
solution.
Validation Logic: Unreacted starting materials (carboxylic acids) will rapidly deprotonate and dissolve in the alkaline wash. The cyclized products (anthraquinones) lack the acidic proton and remain entirely insoluble. If your precipitate completely dissolves during this wash, the cyclization failed.
Isolation: Wash the remaining solid with distilled water until the filtrate is neutral. Recrystallize from glacial acetic acid to yield pale yellow anthraquinone (from BBA) and dark yellow 2-nitroanthraquinone (from 5-NO2-BBA) [3].
Parallel cyclodehydration workflows highlighting condition variations driven by reactivity.
References
Synthesis and purification of anthraquinone in a multifunctional reactor
Source: Catalysis Today (via ResearchGate)
URL:[Link]
Several New 4'-Sulfo-ortho-benzoylbenzoic Acid Derivatives and the Corresponding Anthraquinone Compounds
Source: Journal of the American Chemical Society
URL:[Link]
Product Class 5: Anthra-9,10-quinones
Source: Science of Synthesis (Thieme Connect)
URL:[Link]
Validation
A Comparative Guide to FTIR Spectroscopy for 2-Benzoyl-5-nitrobenzoic Acid Validation: ATR vs. KBr Transmission
Introduction & Mechanistic Causality 2-Benzoyl-5-nitrobenzoic acid is a highly functionalized aromatic intermediate, often synthesized via Friedel-Crafts acylation, that plays a critical role in advanced organic synthesi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Causality
2-Benzoyl-5-nitrobenzoic acid is a highly functionalized aromatic intermediate, often synthesized via Friedel-Crafts acylation, that plays a critical role in advanced organic synthesis and drug development[1]. Validating the structural integrity of this compound requires the precise identification of its specific vibrational modes: the carboxylic acid (-COOH), the diaryl ketone (benzoyl C=O), and the strongly electron-withdrawing nitro group (-NO₂).
Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for this structural confirmation. However, the physical nature of the sample preparation—specifically choosing between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission—drastically alters the spectral output, resolution, and quantitative reliability[2]. This guide objectively compares these two methodologies, providing researchers with a self-validating framework to ensure scientific integrity during compound validation.
Comparative Analysis: Resolving Complex Aromatics
When analyzing a multi-functional molecule like 2-Benzoyl-5-nitrobenzoic acid, resolving closely eluting absorption bands is the primary analytical challenge. The molecule contains two distinct carbonyl environments: the carboxylic acid C=O (which is typically hydrogen-bonded) and the benzoyl ketone C=O (which is conjugated with two aromatic rings).
KBr Pellet (Transmission Method): The KBr method remains the superior choice when the analytical goal demands maximum sensitivity and adherence to the Beer-Lambert law[3]. Because the sample is uniformly dispersed in an IR-transparent matrix, it produces a classic transmission spectrum with exceptionally high resolution[2]. This is crucial for distinguishing the carboxylic C=O (~1680–1710 cm⁻¹) from the benzoyl C=O (~1660–1680 cm⁻¹), which often overlap in lower-resolution setups.
ATR (Attenuated Total Reflectance): ATR offers unparalleled speed and requires virtually zero sample preparation, making it the undisputed winner for high-throughput screening and rapid quality control[3]. However, the penetration depth of the evanescent wave in ATR is wavelength-dependent. This physical phenomenon causes high-frequency bands (such as the broad O-H stretch of the carboxylic acid at 2500–3300 cm⁻¹) to appear artificially weaker compared to true transmission spectra[4]. Furthermore, highly refractive crystalline samples can cause anomalous dispersion (peak shifting) in ATR, which complicates direct comparisons against historical KBr transmission libraries[3].
FTIR Absorption Bands: Expected Data Presentation
The following table summarizes the expected quantitative vibrational data for 2-Benzoyl-5-nitrobenzoic acid. The strong dipole moments of the nitro group stretches serve as highly reliable internal reference points for this molecule[5].
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
ATR Performance Characteristics
KBr Pellet Performance Characteristics
Carboxylic Acid (-COOH)
O-H Stretch
2500 – 3300 (Broad)
Lower relative intensity due to shallow penetration depth at high frequencies.
High intensity; however, highly susceptible to interference from moisture in the KBr matrix.
Carboxylic Acid (-COOH)
C=O Stretch
1680 – 1710
Prone to merging with the ketone band; potential refractive shifting.
Sharper peak; provides superior resolution for distinguishing dual carbonyls.
Diaryl Ketone (Benzoyl)
C=O Stretch
1660 – 1680
Often appears as an unresolved shoulder on the primary acid C=O peak.
Resolves as a distinct shoulder or fully separated peak depending on crystalline state.
Nitro Group (-NO₂)
Asymmetric N-O Stretch
1520 – 1540
Strong, reliable, and highly diagnostic.
Strong, reliable, and highly diagnostic.
Nitro Group (-NO₂)
Symmetric N-O Stretch
1340 – 1360
Strong, sharp peak; excellent for quantitative tracking.
Strong, sharp peak; excellent for quantitative tracking.
Aromatic Rings
C=C Ring Stretch
1450 – 1600
Multiple sharp bands; relative intensities may vary based on crystal contact.
To ensure scientific trustworthiness, every FTIR workflow must operate as a self-validating system. The following step-by-step methodologies incorporate built-in quality control checks to eliminate false positives and spectral artifacts.
Phase 1: System Suitability (Universal)
Calibration Verification: Run a standard 1.5 mil polystyrene film. Verify that the reference peak at 1601.2 cm⁻¹ is detected within ±1.0 cm⁻¹. This validates the interferometer's laser calibration.
Background Acquisition: Collect a background spectrum (using an empty ATR crystal or a pure KBr pellet) with 64 scans at 4 cm⁻¹ resolution.
Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) must be mathematically subtracted to prevent interference with the sample's critical O-H and C=O bands.
Desiccation: Ensure the KBr powder is dried at 105°C for at least 24 hours prior to use.
Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad band near 3400 cm⁻¹, which will completely obscure the diagnostic carboxylic O-H stretch of 2-Benzoyl-5-nitrobenzoic acid[6].
Milling: Weigh ~2 mg of 2-Benzoyl-5-nitrobenzoic acid and ~198 mg of desiccated KBr (a 1% w/w ratio). Grind the mixture rigorously in an agate mortar for 2-3 minutes until the particle size is uniformly <2 µm.
Causality: Particles larger than the wavelength of the incident IR beam cause the Christiansen effect (Mie scattering), resulting in a severely sloping baseline and distorted peak shapes[2].
Pressing: Transfer the fine powder to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent, glass-like disk.
Acquisition: Scan from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
Method B: ATR (Rapid Screening)
Cleaning: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and allow it to evaporate completely to prevent solvent peak contamination.
Application: Place ~5 mg of the raw 2-Benzoyl-5-nitrobenzoic acid powder directly onto the center of the crystal.
Compression: Apply the pressure anvil until the software indicates optimal optical contact.
Causality: Inconsistent pressure alters the effective pathlength and the contact area, leading to highly variable peak intensities between replicate measurements[3].
Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an "ATR Correction" algorithm within the processing software.
Causality: This mathematical correction compensates for the wavelength-dependent penetration depth, normalizing the spectrum to resemble a classic transmission spectrum for accurate relative intensity comparison[4].
Workflow Visualization
Fig 1. Comparative FTIR validation workflow for 2-Benzoyl-5-nitrobenzoic acid using ATR vs. KBr.
References
[2] Title: A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques | Source: Benchchem |2
[3] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Source: Kintek Press | 3
[4] Title: Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets | Source: MAS Journal of Applied Sciences |4
A Comparative Guide to 2-Benzoyl-5-nitrobenzoic Acid and Other Substituted Nitrobenzoic Acids in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. While complex metal-based c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. While complex metal-based catalysts have long dominated the field, there is a growing appreciation for the power of small organic molecules as catalysts. This guide delves into the catalytic potential of substituted nitrobenzoic acids, with a specific focus on 2-benzoyl-5-nitrobenzoic acid, a compound whose electronic architecture suggests significant, yet largely unexplored, catalytic prowess.
This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, my objective is to provide a framework for thought and experimentation. We will dissect the theoretical underpinnings of why these molecules should be effective Brønsted acid catalysts, compare their predicted activities based on structural electronics, and provide a robust experimental protocol to validate these hypotheses. This is a guide to not just understanding, but actively exploring a promising frontier in organocatalysis.
The Foundation: Brønsted Acidity in Substituted Benzoic Acids
The catalytic activity of a benzoic acid derivative in many reactions, such as esterifications or Friedel-Crafts alkylations, is rooted in its Brønsted acidity—its ability to donate a proton. The acidity of the carboxylic acid proton is profoundly influenced by the other substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity of the parent acid.
The nitro group (-NO₂) is a powerful EWG. Consequently, nitrobenzoic acids are significantly more acidic than benzoic acid itself.[1] This guide posits that by strategically adding further EWGs, we can fine-tune this acidity to create even more potent organocatalysts.
Focus Molecule: 2-Benzoyl-5-nitrobenzoic Acid - A Hypothesis of Enhanced Catalysis
2-Benzoyl-5-nitrobenzoic acid is a compelling, if underutilized, candidate for a superior organocatalyst. Its structure is distinguished by the presence of two potent electron-withdrawing groups:
5-Nitro Group: A classic and powerful EWG that delocalizes negative charge through resonance and induction.
2-Benzoyl Group: This group also acts as an EWG through its carbonyl function, pulling electron density from the ring via the inductive effect.
The combined electronic pull of these two groups is hypothesized to render the carboxylic acid proton exceptionally labile and therefore highly acidic, potentially making it a more effective catalyst than simpler nitrobenzoic acids.
A Comparative Landscape: Structuring the Investigation
To objectively assess the catalytic potential of 2-benzoyl-5-nitrobenzoic acid, it must be benchmarked against a curated selection of other substituted nitrobenzoic acids. The ideal comparison would span a range of electronic modifications to establish a clear structure-activity relationship.
Catalyst Candidate
Structure
Key Electronic Features
Predicted Relative Acidity
Benzoic Acid
C₇H₆O₂
Baseline (Reference)
Lowest
4-Nitrobenzoic Acid
C₇H₅NO₄
Strong -I, -M effect from the para-nitro group.
High
3,5-Dinitrobenzoic Acid
C₇H₄N₂O₆
Additive -I, -M effects from two meta-nitro groups.
Very High
2-Benzoyl-5-nitrobenzoic Acid
C₁₄H₉NO₅
Strong -I, -M effect from the 5-nitro group. Additional -I effect from the 2-benzoyl group.
Highest (Hypothesized)
4-Methyl-3-nitrobenzoic Acid
C₈H₇NO₄
-I, -M effect from the nitro group, partially offset by the +I effect of the methyl group.
Moderate
Note: The predicted relative acidity is a hypothesis based on established principles of physical organic chemistry.[2][3] Experimental validation is required.
Experimental Validation: A Proposed Protocol for Comparative Analysis
To translate theory into practice, a well-designed experiment is essential. The following protocol outlines a self-validating system to compare the catalytic efficacy of the selected substituted nitrobenzoic acids in a benchmark reaction: the esterification of a sterically hindered secondary alcohol, a reaction that is often sluggish and benefits from strong acid catalysis.
Benchmark Reaction: Esterification of 1-Phenylethanol with Acetic Anhydride
This reaction is chosen for its clear, easily monitored conversion and the challenge posed by the secondary alcohol, which will help to differentiate the catalytic activities.
Internal Standard (e.g., Dodecane, for GC analysis)
Standard laboratory glassware, magnetic stirrers, heating mantles.
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Step-by-Step Experimental Procedure:
Catalyst Preparation: Ensure all benzoic acid derivatives are dry and of high purity.
Reaction Setup: In a series of identical round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add the following:
Toluene (20 mL)
1-Phenylethanol (1.22 g, 10 mmol, 1.0 eq)
Internal Standard (e.g., Dodecane, ~0.5 g, accurately weighed)
The respective catalyst (0.1 mmol, 1 mol%)
Initiation: Place the flasks in a preheated oil bath at 80°C and begin vigorous stirring.
Acylation: Once the temperature has stabilized, add acetic anhydride (1.53 g, 15 mmol, 1.5 eq) to each flask simultaneously via syringe. Start timing the reaction (t=0).
Monitoring: At regular intervals (e.g., t = 15, 30, 60, 120, 240 min), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
Quenching: Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution. Add 1 mL of ethyl acetate, vortex, and allow the layers to separate.
Analysis: Analyze the organic layer of each quenched aliquot by GC-FID to determine the ratio of the product (1-phenylethyl acetate) to the starting material (1-phenylethanol) relative to the internal standard.
Data Compilation: Calculate the percent yield of the ester at each time point for each catalyst.
Workflow and Data Analysis Visualization
Caption: Experimental workflow for comparing the catalytic performance of substituted nitrobenzoic acids.
Hypothesized Data Summary
The collected data should be tabulated to facilitate a direct and objective comparison of catalyst performance.
Catalyst
Yield at 1h (%)
Yield at 4h (%)
Initial Rate (mmol/L·min)
(Control - No Catalyst)
Benzoic Acid
4-Nitrobenzoic Acid
3,5-Dinitrobenzoic Acid
2-Benzoyl-5-nitrobenzoic Acid
4-Methyl-3-nitrobenzoic Acid
This table is a template for presenting the experimental results. The initial rate can be determined from the slope of the yield vs. time plot at the early stages of the reaction.
Mechanistic Insight and Structure-Activity Relationship
The catalytic cycle for this esterification reaction is a classic example of Brønsted acid catalysis. The substituted nitrobenzoic acid protonates the carbonyl oxygen of acetic anhydride, rendering it a much stronger electrophile. This activated intermediate is then readily attacked by the nucleophilic oxygen of 1-phenylethanol.
Caption: General mechanism of Brønsted acid-catalyzed esterification.
The expected results from the proposed experiment would likely demonstrate a clear correlation between the electronic nature of the substituents and the catalytic activity.
Comprehensive Guide to Validating the Chemical Purity of 2-Benzoyl-5-nitrobenzoic Acid: GC-MS vs. LC-MS
As a Senior Application Scientist in pharmaceutical and chemical development, ensuring the chemical purity of synthetic intermediates is a non-negotiable step in drug and dye manufacturing. 2-Benzoyl-5-nitrobenzoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in pharmaceutical and chemical development, ensuring the chemical purity of synthetic intermediates is a non-negotiable step in drug and dye manufacturing. 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a critical precursor; for example, its acid-catalyzed ring closure yields vital anthraquinone derivatives like 2-nitroanthraquinone-7-sulfonic acid[1]. Even trace impurities in this intermediate can lead to cascading side reactions, drastically reducing the yield of the final active pharmaceutical ingredient (API).
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-Benzoyl-5-nitrobenzoic acid, providing a self-validating experimental protocol grounded in mechanistic chemistry.
Comparative Analysis: GC-MS vs. LC-MS/HPLC
When designing a purity assay for a polar aromatic acid, analytical chemists must choose between gas and liquid phase separations.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is highly versatile and ideal for large, polar, or thermally unstable molecules because it allows for direct injection without derivatization[2]. It is the preferred method for ultra-trace quantification of intact biomolecules in complex matrices[3].
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS remains the gold standard for resolving structural isomers and detecting volatile organic impurities[3]. While benzoic acid derivatives are too polar for direct GC analysis and require derivatization[4], the resulting GC-MS data provides unparalleled Electron Ionization (EI) fragmentation patterns. This extensive fragmentation is critical for the de novo structural elucidation of unknown synthetic impurities—a capability LC-MS often lacks due to the softer nature of Electrospray Ionization (ESI).
Quantitative Comparison of Purity Analysis Techniques
Analytical Parameter
GC-MS (Derivatized)
LC-MS (ESI-)
HPLC-UV
Analyte State
Volatile TMS-derivative
Intact polar molecule
Intact polar molecule
Sensitivity
High (Trace volatile impurities)
Ultra-high (Polar analytes)
Moderate
Sample Preparation
Complex (Requires silylation)
Minimal (Direct injection)
Minimal (Direct injection)
Isomer Resolution
Excellent (Capillary GC)
Moderate
Moderate
Structural Elucidation
Extensive (70 eV EI Fragmentation)
Moderate (CID Fragmentation)
None (Absorbance only)
Mechanistic Causality: The Necessity of Derivatization
2-Benzoyl-5-nitrobenzoic acid contains a highly polar carboxylic acid group. If injected directly into a GC system, the active hydrogen on the hydroxyl group will interact with the silanol groups on the column stationary phase. This causes severe peak tailing, irreversible adsorption, and thermal degradation.
To bypass this, we utilize a silylation derivatization strategy. By reacting the sample with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (trimethylchlorosilane), the active hydrogen is replaced by a trimethylsilyl (TMS) group[5].
The Chemical Causality:
Volatility Enhancement: Masking the hydrogen bond donor drastically lowers the boiling point of the molecule[4].
Reactivity: The electron-withdrawing nature of the nitro (-NO₂) group on the aromatic ring increases the acidity of the carboxylic acid, making the proton highly labile and exceptionally reactive toward the silylating agent.
Catalysis: TMCS is added as a catalyst to increase the silylation power, ensuring 100% conversion of sterically hindered impurities[5].
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards and blank controls to automatically flag false positives (e.g., siloxane column bleed) or incomplete derivatization.
GC-MS analytical workflow for 2-Benzoyl-5-nitrobenzoic acid purity validation.
Step-by-Step Methodology
Step 1: System Suitability & Control Preparation
Reagent Blank: Prepare a vial containing only 1 mL of anhydrous ethyl acetate and 100 µL of BSTFA + 1% TMCS. Causality: This identifies background siloxane peaks generated by the derivatization reagent itself, preventing them from being misidentified as sample impurities.
Internal Standard (IS): Spike the solvent with 50 µg/mL of Benzoic acid-d5. Causality: Monitoring the IS recovery ensures that the derivatization reaction went to completion and that the GC inlet is not discriminating against high-boiling compounds.
Step 2: Sample Derivatization
Accurately weigh 10.0 mg of 2-Benzoyl-5-nitrobenzoic acid into a 2 mL amber glass vial.
Dissolve the solid in 1.0 mL of anhydrous ethyl acetate (water must be strictly excluded, as moisture rapidly hydrolyzes TMS derivatives).
Add 100 µL of BSTFA + 1% TMCS.
Cap tightly and incubate at 70°C for 60 minutes. Causality: Silylation is an endothermic reaction; applying heat provides the activation energy required to drive the reaction to 100% completion[5].
Step 3: GC-MS Instrumental Parameters
Inlet: 250°C, Split ratio 20:1. (Ensures rapid, flash vaporization of the TMS-derivative without thermal breakdown).
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). A non-polar stationary phase provides optimal separation based on boiling point.
Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.
MS Source: 230°C, Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 500.
Step 4: Data Interpretation and Purity Calculation
Purity is calculated using the Chromatographic Peak Area Normalization method.
Exclude the solvent delay window and any peaks identified in the Reagent Blank.
Integrate the Total Ion Chromatogram (TIC).
Calculate purity: (Area of 2-Benzoyl-5-nitrobenzoic acid TMS ester / Total Area of all integrated peaks) × 100.
Use the 70 eV EI mass spectra to identify any impurity peaks >0.1% area by comparing fragmentation patterns against the NIST mass spectral library.
References
Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives - Benchchem.4
A Comparative Guide to the Solid-State Characterization of 2-Benzoyl-5-nitrobenzoic Acid: Single-Crystal X-ray Crystallography versus Powder X-ray Diffraction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a compoun...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of a compound dictates its physical and chemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of two cornerstone techniques for solid-state analysis—Single-Crystal X-ray Crystallography (SCXRD) and Powder X-ray Diffraction (PXRD)—using 2-Benzoyl-5-nitrobenzoic acid as the subject of interest.
While a complete, publicly available crystal structure of 2-Benzoyl-5-nitrobenzoic acid is not readily found in open-access databases, this guide will leverage known crystallographic parameters and comparative data from structurally related molecules to illustrate the principles, experimental workflows, and data interpretation of these powerful analytical methods.
The Criticality of Solid-State Characterization in Pharmaceutical Development
The internal arrangement of molecules in a solid API can exist in various forms, such as polymorphs, solvates, and hydrates. Each form can exhibit distinct physicochemical properties, making solid-state characterization a critical step in drug development to ensure product quality, consistency, and efficacy. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy provide valuable, complementary information regarding the thermal properties and molecular-level structure of a solid material.
Unveiling the Atomic Blueprint: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, SCXRD can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural determination.
Experimental Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and expertise.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. For a compound like 2-Benzoyl-5-nitrobenzoic acid, this would typically involve slow evaporation of a saturated solution in an appropriate solvent or a mixture of solvents.
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (usually to 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, initially providing a rough model of the atomic positions. This model is then refined to best fit the experimental data.
Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic sensibility. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Crystallographic Data for 2-Benzoyl-5-nitrobenzoic Acid
While a full structural refinement is not publicly available, crystallographic data from a commercial source indicates that 5-nitro-2-benzoylbenzoic acid crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters: a = 10.201(6) Å, b = 8.515(4) Å, c = 14.573(7) Å, and β = 101.35(4)°.[1]
Parameter
Value
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.201(6)
b (Å)
8.515(4)
c (Å)
14.573(7)
β (°)
101.35(4)
Table 1: Unit cell parameters for 2-Benzoyl-5-nitrobenzoic acid.[1]
The Fingerprint of a Crystalline Powder: Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a versatile and rapid technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely ground powder is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase.
From Powder to Pattern: The PXRD Workflow
Caption: Workflow for Powder X-ray Diffraction Analysis.
Sample Preparation: A small amount of the sample is finely ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
Data Collection: The sample is placed in a powder diffractometer. The instrument directs a monochromatic X-ray beam onto the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Phase Identification: The resulting diffraction pattern is compared to databases of known patterns (such as the Powder Diffraction File™) to identify the crystalline phases present in the sample.
Quantitative Analysis (Optional): The relative amounts of different crystalline phases in a mixture can be determined from the intensities of their respective diffraction peaks.
Rietveld Refinement (Optional): If the crystal structure of the phase is known (e.g., from a single-crystal study), the powder pattern can be used to refine the structural model, providing more accurate lattice parameters and other structural details.
A Head-to-Head Comparison: SCXRD vs. PXRD
The choice between SCXRD and PXRD depends on the specific information required and the nature of the sample.
Feature
Single-Crystal X-ray Crystallography (SCXRD)
Powder X-ray Diffraction (PXRD)
Sample Requirement
Single, high-quality crystal (0.1-0.3 mm)
Finely ground powder
Information Obtained
Absolute 3D atomic structure, bond lengths, bond angles, intermolecular interactions
High, requires specialized software and expertise for structure solution and refinement
Moderate, pattern matching for phase ID is often automated
Throughput
Low, crystal growth and data collection can be time-consuming
High, data collection is typically rapid
Primary Application
Unambiguous structure determination of new compounds
Routine quality control, polymorph screening, analysis of bulk materials
Complementary Techniques for a Holistic View
While SCXRD and PXRD are powerful tools, a multi-technique approach provides the most comprehensive understanding of a solid-state material.
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, glass transitions, and polymorphic transformations.[2][3]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, useful for studying dehydration, desolvation, and decomposition processes.[3][4][5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides information about the local chemical environment of atoms in the solid state and can distinguish between different polymorphic forms.[6][7][8][9][10][11][12][13][14]
Conclusion: Choosing the Right Tool for the Job
Both single-crystal X-ray crystallography and powder X-ray diffraction are indispensable techniques in the arsenal of the pharmaceutical scientist. SCXRD provides the ultimate structural detail from a single crystal, while PXRD offers a rapid and reliable method for analyzing bulk crystalline materials. For a compound like 2-Benzoyl-5-nitrobenzoic acid, an initial PXRD scan would confirm its crystallinity and identify the specific polymorphic form. Subsequent growth of a suitable single crystal would allow for a complete structural elucidation by SCXRD, providing the definitive atomic-level information crucial for understanding its properties and behavior. The judicious application of these techniques, in conjunction with other solid-state characterization methods, is essential for the successful development of robust and effective pharmaceutical products.
References
Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. Accessed March 26, 2026.
How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker. Accessed March 26, 2026.
Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. Published October 29, 2020.
Evolution of Solid-State Nmr in Pharmaceutical Analysis. Accessed March 26, 2026.
Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy.
Applications of solid-state NMR spectroscopy to pharmaceuticals. European Pharmaceutical Review. Published February 21, 2013.
Chapter 2: Solid‐State NMR in Drug Discovery and Development. Wiley Online Library. Accessed March 26, 2026.
Solid-state NMR Spectroscopy in Pharmaceutical Sciences from Drug Delivery to Formulation Development. Bruker. Accessed March 26, 2026.
Solid state NMR Princple and application. SlideShare. Accessed March 26, 2026.
Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. PubMed. Published May 15, 2007.
Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals.
(PDF) The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
Conformations of substituted benzophenones. PubMed. Published April 15, 2008.
Synthesis, Growth and Characterization of Benzophenone Added Sodium Acid Phthalate Crystal—A Potential Material for Nonlinear Optical Applic
Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One. Published December 14, 2017.
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Royal Society of Chemistry. Accessed March 26, 2026.
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Published May 25, 2023.
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Published September 9, 2025.
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Published November 29, 2025.
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Accessed March 26, 2026.
2-Benzoyl-5-nitrobenzoic acid — Chemical Substance Inform
Molecular structure of 2-methyl-5-nitrobenzoic acid (1).
CAS 85-52-9: 2-Benzoylbenzoic acid. CymitQuimica. Accessed March 26, 2026.
Comparative Analysis of Synthetic Routes for 2-Benzoyl-5-nitrobenzoic Acid: Yields, Mechanisms, and Protocol Optimization
Introduction 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile aromatic building block essential for the synthesis of bioactive pharmaceuticals, specialized dyes, and thermally stable polyimidines (1)[...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a highly versatile aromatic building block essential for the synthesis of bioactive pharmaceuticals, specialized dyes, and thermally stable polyimidines (1)[1]. The molecule’s dual functionality—a carboxylic acid and a benzoyl group situated on a nitroaromatic scaffold—provides orthogonal handles for downstream nucleophilic substitution and cross-coupling reactions. For process chemists, selecting the optimal synthetic route is critical, as it directly impacts atom economy, isomeric purity, and scalability. This guide objectively evaluates the two primary synthetic methodologies: the direct regioselective nitration of 2-benzoylbenzoic acid (Route A) and the Friedel-Crafts acylation of 4-nitrophthalic anhydride (Route B).
Section 1: Route A – Direct Regioselective Nitration of 2-Benzoylbenzoic Acid
Mechanism and Causality
The most industrially viable method for accessing 2-benzoyl-5-nitrobenzoic acid is the direct electrophilic aromatic nitration of 2-benzoylbenzoic acid using a mixed acid system (HNO₃/H₂SO₄). The regioselectivity of this reaction is governed by the strong electron-withdrawing and deactivating nature of both the carboxylic acid (-COOH) and benzoyl (-COPh) groups (1)[1]. Because the 5-position is meta to the carbonyl of the benzoyl group, the arenium ion intermediate is most stable when the nitronium ion (NO₂⁺) attacks at C5. This distinct electronic environment heavily favors the formation of the 5-nitro isomer over the 4-nitro isomer.
Experimental Protocol (Self-Validating System)
Preparation of Nitrating Mixture: Slowly add 1.1 equivalents of fuming nitric acid (HNO₃, >90%) to concentrated sulfuric acid (H₂SO₄, 98%) at 0 °C.
Causality: Pre-mixing at low temperatures prevents the thermal decomposition of nitric acid and safely controls the highly exothermic generation of the nitronium ion.
Substrate Addition: Dissolve 2-benzoylbenzoic acid in concentrated H₂SO₄. Cool the solution to 0–5 °C. Add the mixed acid dropwise over 1 hour, ensuring the internal temperature does not exceed 15 °C.
Causality: Strict thermal control prevents runaway kinetics, over-nitration (e.g., dinitro derivatives), and minimizes oxidative side reactions.
Reaction Maturation: Gradually warm the mixture to 35 °C and stir for 3 hours.
Validation Step: Monitor the reaction via TLC (eluent: DCM/MeOH) or HPLC. The complete disappearance of the starting material peak confirms full conversion.
Quenching and Isolation: Pour the reaction mixture onto crushed ice under vigorous stirring.
Causality: The sudden decrease in acid concentration and low temperature dramatically reduces the solubility of 2-benzoyl-5-nitrobenzoic acid, causing it to crash out of solution as a precipitate.
Purification: Filter the crude solid, wash extensively with cold water until the filtrate is pH neutral (removing residual mineral acids), and recrystallize from ethanol to yield high-purity yellow crystals.
Validation Step: Confirm purity via melting point analysis (expected: ~150–155 °C) (1)[1].
Section 2: Route B – Friedel-Crafts Acylation of 4-Nitrophthalic Anhydride
Mechanism and Causality
An alternative approach, often utilized when synthesizing complex polyimidine precursors, involves the Friedel-Crafts acylation of benzene with 4-nitrophthalic anhydride (2)[2]. In the presence of a strong Lewis acid (AlCl₃), the anhydride ring opens to form an acylium ion intermediate, which subsequently undergoes electrophilic attack by benzene. However, the asymmetric nature of 4-nitrophthalic anhydride means that ring opening can occur at either carbonyl carbon, inherently leading to a mixture of 2-benzoyl-5-nitrobenzoic acid and its 4-nitro isomer.
Experimental Protocol (Self-Validating System)
Complex Formation: Suspend 1 equivalent of 4-nitrophthalic anhydride in an excess of anhydrous benzene (serving as both reactant and solvent). Add 2.2 equivalents of anhydrous AlCl₃ in portions under a dry nitrogen atmosphere.
Causality: More than two equivalents of AlCl₃ are strictly required because the Lewis acid strongly coordinates with both the nitro group and the carbonyl oxygens; the excess is needed to drive the generation of the electrophilic acylium ion.
Acylation: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours.
Validation Step: The visible evolution of HCl gas (if trace moisture is present) and LC-MS tracking indicate reaction progression.
Quenching: Cool the mixture to 0 °C and carefully quench by pouring it into a mixture of ice and 1M HCl.
Causality: The highly acidic quench breaks the robust aluminum-product complex, liberating the free carboxylic acid and transferring the aluminum salts entirely to the aqueous phase.
Extraction and Separation: Separate the benzene layer. Extract the aqueous layer with ethyl acetate. Combine the organic phases, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
Isomer Resolution: The crude product contains a mixture of isomers. Purify via fractional crystallization from toluene/ethanol or silica gel column chromatography to isolate the target 2-benzoyl-5-nitrobenzoic acid.
Validation Step: Use ¹H-NMR to confirm the substitution pattern of the isolated product, ensuring the absence of the 4-nitro isomer.
Section 3: Comparative Data Analysis
The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes to aid in process selection.
Parameter
Route A: Direct Nitration
Route B: Friedel-Crafts Acylation
Starting Material
2-Benzoylbenzoic acid
4-Nitrophthalic anhydride & Benzene
Key Reagents
HNO₃ / H₂SO₄ (Mixed Acid)
AlCl₃ (Lewis Acid)
Regioselectivity
High (Strong meta-directing effects favor C5)
Low (Yields a mixture of 4-nitro and 5-nitro isomers)
Moderate (Requires large volumes of benzene and stoichiometric AlCl₃)
Primary Challenge
Exothermic control to prevent over-nitration
Tedious isomer separation and handling of toxic solvents
Section 4: Visualizing the Synthetic Logic
Synthetic workflow comparison between Route A and Route B.
Mechanistic pathway for the regioselective nitration of 2-benzoylbenzoic acid.
Conclusion
For researchers and drug development professionals aiming for high yield and regiochemical purity, Route A (Direct Nitration) is the vastly superior methodology. It leverages the intrinsic electronic directing effects of the substrate to selectively produce the 5-nitro isomer with minimal purification overhead. While Route B (Friedel-Crafts Acylation) is a historically significant method for generating polyimidine precursors, it suffers from lower atom economy and the strict necessity for rigorous isomer separation, making it less ideal for scaled-up manufacturing.
Personal protective equipment for handling 2-Benzoyl-5-nitrobenzoic acid
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive intermediates. 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a critical building block in o...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive intermediates. 2-Benzoyl-5-nitrobenzoic acid (CAS: 2159-46-8) is a critical building block in organic synthesis[1]. However, its dual functional groups—a nitroaromatic ring and a carboxylic acid moiety—dictate a highly specific toxicological and physical profile.
To build a truly safe laboratory environment, we must move beyond merely listing safety steps. We must understand the causality behind our experimental choices and implement self-validating protocols that inherently confirm their own success.
The Chemical & Toxicological Profile (Causality)
Understanding the physical properties of 2-Benzoyl-5-nitrobenzoic acid is the first step in designing a robust safety protocol. The compound is a solid powder at room temperature[1]. The primary hazards are particulate aerosolization (inhalation risk) and acidic irritation (dermal/ocular risk). Furthermore, nitroaromatic compounds can act as sensitizers and, under extreme conditions, present energetic decomposition risks.
Table 1: Quantitative Chemical Properties & Handling Implications
Moderately strong organic acid; necessitates alkaline neutralization during cleanup.
| Density (Predicted) | 1.413 g/cm³[1] | Powder settles quickly, but micro-particulates can remain suspended in turbulent air. |
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE is driven directly by the compound's pKa and nitroaromatic structure.
Table 2: PPE Specifications and Scientific Rationale
PPE Category
Specification
Scientific Rationale
Gloves
Nitrile (Min. 0.11 mm for splash; >0.4 mm for prolonged contact)
Nitrile offers excellent chemical resistance to carboxylic acids and prevents dermal absorption of nitroaromatics.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ocular exposure to aerosolized acidic dust, which can cause severe corneal irritation.
Body Protection
Flame-retardant lab coat (Nomex/Cotton blend)
Mitigates risk in the event of unexpected energetic reactions, a baseline precaution for all nitro compounds.
| Respiratory | N95/P100 Particulate Respirator | Mandatory if handling outside a validated fume hood to filter fine particulates (<5 microns). |
Self-Validating Operational Workflow
The following protocol utilizes self-validating systems—meaning every critical step includes a physical check to ensure the safety measure is actively working.
Operational workflow for the safe handling and disposal of 2-Benzoyl-5-nitrobenzoic acid.
Phase 1: Environmental & Equipment Validation
Action: Turn on the fume hood and set the sash to the designated operational height.
Causality: Fume hoods rely on laminar airflow to keep aerosolized nitrobenzoic acid away from the operator's breathing zone.
Self-Validation Checkpoint: Tape a 2-inch strip of Kimwipe to the bottom edge of the sash. If the paper pulls inward at a steady 45-degree angle, the face velocity is adequate (~0.5 m/s). Do not proceed if the paper flutters outward or hangs straight down.
Phase 2: Gravimetric Transfer
Action: Weigh the compound using a grounded, anti-static PTFE spatula and an anti-static weigh boat.
Causality: Nitroaromatic powders readily accumulate static charge. This can lead to sudden electrostatic repulsion (loss of containment) or micro-sparks.
Self-Validation Checkpoint: Hover the clean spatula 1 cm above the powder. If powder particles jump to the spatula before physical contact, static is present. Neutralize the environment using an anti-static gun (zerostat) before proceeding.
Phase 3: Dissolution
Action: Transfer the solid to the reaction flask and add a polar aprotic solvent (e.g., DMSO or DMF).
Causality: The compound's high melting point and structure make it poorly soluble in water but highly soluble in polar organics.
Self-Validation Checkpoint: Observe the solution under good lighting. Complete dissolution is validated only when the liquid is entirely transparent with zero suspended particulates, ensuring no reactive solid residue remains to contaminate the workspace.
Spill Response & Waste Disposal Plan
Improper disposal of nitroaromatics can lead to cross-contamination and environmental toxicity. Treat all waste streams as hazardous[2].
Decontamination Protocol
Minor Spills (<50g): Do not dry-sweep, as this will aerosolize the acid. Mist the spill lightly with 70% isopropanol to dampen the powder.
Neutralization: Wipe the area with absorbent pads soaked in a mild alkaline solution (1% Sodium Bicarbonate,
NaHCO3
).
Self-Validation Checkpoint: After the final water wipe, press a pH test strip against the residual moisture on the bench. A pH reading of 7.0–7.5 physically validates that the acidic hazard has been completely neutralized.
Waste Categorization
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup pads must be placed in a robust, sealable hazardous waste bag. Label explicitly: "Hazardous Solid Waste: Contains Nitroaromatic Acidic Compounds (CAS 2159-46-8)".
Liquid Waste: Solvent washings must be collected in a designated halogen-free organic waste carboy (unless chlorinated solvents were utilized in the reaction). Ensure the pH of the waste stream is neutralized prior to addition to prevent unwanted exothermic reactions in the carboy.
Regulatory Compliance: Store all waste in secondary containment trays. Arrange for pickup by a certified environmental contractor in strict accordance with local chemical disposal regulations[3].
References
NextSDS. "2-Benzoyl-5-nitrobenzoic acid — Chemical Substance Information". NextSDS Regulatory Database. Available at: [Link]